Product packaging for 4-(Methylthio)phenylacetyl chloride(Cat. No.:CAS No. 63327-11-7)

4-(Methylthio)phenylacetyl chloride

Cat. No.: B3147896
CAS No.: 63327-11-7
M. Wt: 200.69 g/mol
InChI Key: HSXSJJWWKGGAKE-UHFFFAOYSA-N
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Description

4-(Methylthio)phenylacetyl chloride is an aromatic acid chloride that serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with a methylthio-phenyl moiety are of significant interest in the development of pharmaceuticals and other bioactive molecules . As an acid chloride, it is a highly reactive reagent that readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles including amines, alcohols, and water. This reactivity makes it particularly valuable for the efficient synthesis of amides, esters, and ketones, enabling researchers to rapidly construct complex molecular architectures. Its applications are primarily found in the synthesis of specialized chemical intermediates for drug discovery and development. Handling of this reagent requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, as it is a moisture-sensitive compound and reacts exothermically with water. This product is intended for use by qualified laboratory professionals and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClOS B3147896 4-(Methylthio)phenylacetyl chloride CAS No. 63327-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXSJJWWKGGAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 4-(Methylthio)phenylacetyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the multi-step synthesis, beginning with the preparation of the precursor 4-(Methylthio)phenylacetic acid, followed by its conversion to the target acid chloride. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development activities.

Overview of the Synthesis Pathway

The most common and environmentally conscious pathway for synthesizing this compound involves a two-step process. The first step establishes the core structure by creating 4-(Methylthio)phenylacetic acid from a halogenated precursor. The second step converts the carboxylic acid functional group into the more reactive acetyl chloride. This modern approach avoids the use of the traditional Willgerodt-Kindler reaction, which is known to produce hazardous hydrogen sulfide gas[1][2].

The overall transformation is illustrated below:

Synthesis_Pathway cluster_precursor Step 1: Precursor Synthesis cluster_final Step 2: Acid Chloride Formation A 4-Bromophenylacetic acid B 4-(Methylthio)phenylacetic acid A->B  + CH3SNa  CuBr, DMF, 130°C C This compound B->C  + SOCl2  90°C

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 4-(Methylthio)phenylacetic Acid

The precursor, 4-(Methylthio)phenylacetic acid, is efficiently synthesized via a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the reaction of 4-bromophenylacetic acid with sodium thiomethoxide.

Reaction Scheme: 4-Bromophenylacetic acid + Sodium thiomethoxide ---(CuBr, DMF)--> 4-(Methylthio)phenylacetic acid

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of 4-(Methylthio)phenylacetic acid[1][3].

ParameterValue
Reactants
4-Bromophenylacetic acid10.0 g
Sodium thiomethoxide5.0 g
Cuprous bromide (Catalyst)0.1 g
N,N-Dimethylformamide (Solvent)20 mL
Reaction Conditions
Temperature130 °C
Reaction Time4 hours
AtmosphereNitrogen
Product & Yield
4-(Methylthio)phenylacetic acid6.38 g
Yield76.1%

Detailed Experimental Protocol[1][2][3]

  • Reaction Setup: In a 100 mL three-necked flask equipped with a stirrer and under a nitrogen atmosphere, add 4-bromophenylacetic acid (10 g) and N,N-Dimethylformamide (DMF, 20 mL).

  • Addition of Reagents: To the stirred solution, add sodium methyl mercaptide (5.0 g) and cuprous bromide (0.1 g).

  • Reaction Execution: Heat the reaction mixture to 130°C and maintain stirring under nitrogen protection for 4 hours.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Add 5 mL of 40% NaOH solution and stir for 10 minutes.

  • Extraction: Perform two extractions with 25 mL of ethyl acetate. Combine the organic layers. To the remaining aqueous layer, add 50 mL of ethyl acetate.

  • Acidification: Adjust the pH of the aqueous layer to 2-4 using a 10% dilute sulfuric acid solution.

  • Isolation: Collect the ethyl acetate layer and wash it with 10 mL of water.

  • Crystallization: Reduce the volume of ethyl acetate to approximately 20 mL by distillation. Add 20 mL of n-hexane and heat the mixture to reflux until all solids dissolve.

  • Purification: Slowly cool the solution to room temperature to allow for crystallization. Filter the resulting light yellow, scaly crystals.

  • Drying: Dry the product to obtain 4-(methylthio)phenylacetic acid (6.38 g, 76.1% yield).

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation, readily achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride[4]. Thionyl chloride is commonly used, reacting with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed[5][6].

Reaction Scheme: 4-(Methylthio)phenylacetic acid + Thionyl Chloride (SOCl₂) ---> this compound + SO₂ + HCl

Reaction Mechanism with Thionyl Chloride

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by intermediate steps that result in the substitution of the hydroxyl group with a chloride ion[7][8][9].

Mechanism A Carboxylic Acid (R-COOH) C Protonated Chlorosulfite Intermediate A->C Nucleophilic Attack B Thionyl Chloride (SOCl₂) B->C D Acylium Ion Intermediate + SO₂ + Cl⁻ C->D Leaving Group Departure E This compound (R-COCl) D->E Chloride Attack

Caption: Simplified mechanism for acid chloride formation using thionyl chloride.

Quantitative Data Summary

The following table summarizes the quantitative data from a reported synthesis of this compound[10].

ParameterValue
Reactants
4-(Methylthio)phenylacetic acid158 g (0.87 mol)
Thionyl chloride (SOCl₂)150 mL (2.0 mol)
Reaction Conditions
Temperature90 °C
Reaction Time2 hours
Product & Yield
This compound~120 g (as a black oily product)
Approximate Yield~69%

Detailed Experimental Protocol[10]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 4-methylthiophenylacetic acid (158 g, 0.87 mole) and thionyl chloride (150 ml, 2 moles).

  • Reaction Execution: Heat the mixture to 90°C and maintain this temperature for 2 hours. The reaction will generate gaseous HCl and SO₂, which should be handled in a well-ventilated fume hood or passed through a suitable scrubber.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Product: The resulting residue is approximately 120 g of 4-methylthiophenylacetyl chloride, obtained as a black oil. The crude product can often be used in subsequent reactions without further purification.

Experimental Workflow Visualization

Workflow Start Combine Reactants (Acid + SOCl₂) Heat Heat Mixture at 90°C for 2h Start->Heat Monitor Monitor Reaction (e.g., gas evolution ceases) Heat->Monitor Distill Distill Excess SOCl₂ (Reduced Pressure) Monitor->Distill Product Crude Product (Oily Residue) Distill->Product

Caption: Experimental workflow for the synthesis of the acid chloride.

References

A Technical Guide to 4-(Methylthio)phenylacetyl Chloride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetyl chloride, a key intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and established synthesis protocols. It is intended for researchers, scientists, and professionals in drug development who utilize acyl chlorides as reactive building blocks. The guide includes structured data tables for easy reference, detailed experimental procedures, and logical diagrams to illustrate molecular identification and synthesis workflows, adhering to stringent visualization standards.

Molecular Structure and Identification

This compound is an aromatic acyl chloride featuring a methylthio group at the para position of the phenyl ring. The presence of the highly reactive acetyl chloride functional group makes it a valuable reagent for introducing the 4-(methylthio)phenylacetyl moiety into various molecules.

The relationships between the common chemical identifiers for this compound are illustrated below.

cluster_main This compound cluster_identifiers Chemical Identifiers main_node Core Compound formula Molecular Formula C9H9ClOS main_node->formula has cas CAS Number 63327-11-7 main_node->cas is registered as inchi_key InChIKey HSXSJJWWKGGAKE-UHFFFAOYSA-N main_node->inchi_key is encoded by mol_weight Molecular Weight 200.69 g/mol main_node->mol_weight has

Caption: Relationship between the core compound and its key chemical identifiers.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
Molecular Formula C9H9ClOS[1]
Molecular Weight 200.69 g/mol [1]
CAS Number 63327-11-7[1]
InChI Key HSXSJJWWKGGAKE-UHFFFAOYSA-N[1]
Canonical SMILES CSc1ccc(cc1)CC(=O)Cl

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It is typically encountered as an oily liquid and is sensitive to moisture due to the reactivity of the acyl chloride group.

Table 2: Physicochemical Data

PropertyValueNotesSource
Appearance Black or yellow oily productPurity dependent.[1][2]
Boiling Point 94 - 95 °C at 16 hPaData for the closely related Phenylacetyl chloride.[3]
Chemical Stability Moisture sensitive. Stable under recommended storage conditions (room temperature).The product is chemically stable under standard ambient conditions.[3]
Storage Temperature 2 - 8 °CRecommended for maintaining stability.[3][4]

Synthesis and Reactivity

The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 4-(methylthio)phenylacetic acid. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a reactive electrophile, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles.

SynthesisWorkflow start_material Starting Material: 4-(Methylthio)phenylacetic Acid product Product: This compound start_material->product Reaction (Heat) reagent Chlorinating Agent: Thionyl Chloride (SOCl₂) reagent->product provides Cl⁻ byproducts Byproducts: SO₂(g) + HCl(g) product->byproducts generates

Caption: General synthesis workflow for this compound.

The precursor, 4-(methylthio)phenylacetic acid, can itself be synthesized from p-halogenated phenylacetic acid derivatives through a catalytic reaction with sodium methyl mercaptide.[5][6]

Experimental Protocols

The following protocols detail established methods for the synthesis of this compound.

Synthesis via Thionyl Chloride

This protocol describes the direct conversion of 4-methylthiophenylacetic acid to the corresponding acyl chloride using thionyl chloride.

  • Materials:

    • 4-methylthiophenylacetic acid (158 g, 0.87 mole)

    • Thionyl chloride (150 ml, 2 moles)

  • Procedure:

    • A mixture of 4-methylthiophenylacetic acid and thionyl chloride is prepared in a suitable reaction vessel.[1]

    • The mixture is heated to 90°C and maintained at this temperature for 2 hours.[1]

    • Upon completion of the reaction, the excess thionyl chloride is removed by distillation under reduced pressure.[1]

    • The resulting product is approximately 120 g of 4-methylthiophenylacetyl chloride, obtained as a black oily liquid.[1] This crude product can often be used in subsequent reactions without further purification.[1]

Synthesis via Oxalyl Chloride (Adapted from a related compound)

This method, demonstrated for a similar substrate, uses oxalyl chloride and a catalytic amount of DMF. It is a milder alternative to thionyl chloride and is often preferred for sensitive substrates.

  • Materials:

    • 4-(Methylthio)phenylacetic acid (1 equivalent)

    • Oxalyl chloride (1.1 equivalents)

    • N,N-dimethylformamide (DMF) (catalytic amount, ~0.5 mL for a 47.3 mmol scale)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 4-(methylthio)phenylacetic acid in anhydrous THF in a flask under an inert atmosphere.

    • To this solution, add oxalyl chloride followed by a catalytic amount of DMF.[2]

    • Stir the reaction mixture at ambient temperature for approximately 3 hours.[2]

    • After the reaction is complete, concentrate the mixture under reduced pressure to yield the crude acyl chloride as an oil.[2] The product is often used directly in the next synthetic step without purification.[2]

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals based on data from analogous compounds like phenylacetyl chloride and 4-(methylthio)phenylacetic acid.[7]

Table 3: Predicted Spectroscopic Characteristics

TechniqueFeaturePredicted Chemical Shift / WavenumberNotes
IR Spectroscopy C=O stretch (acyl chloride)~1785 - 1815 cm⁻¹A very strong and sharp absorption band, characteristic of acyl chlorides.
Aromatic C=C stretch~1600, ~1490 cm⁻¹Medium intensity bands typical for substituted benzene rings.
C-S stretch~600 - 800 cm⁻¹Weak to medium intensity.
¹H NMR Ar-H ~7.2 - 7.4 ppm (AA'BB' system)Two doublets are expected for the para-substituted ring.
-CH₂-~4.1 - 4.3 ppm (singlet)Methylene protons adjacent to the carbonyl group.
-S-CH₃~2.5 ppm (singlet)Methyl protons of the thioether group.
¹³C NMR C =O (acyl chloride)~170 - 174 ppmCarbonyl carbon of the acyl chloride.
Ar-C ~125 - 145 ppmMultiple signals for the aromatic carbons.
-C H₂-~50 - 55 ppmMethylene carbon.
-S-C H₃~15 - 17 ppmMethyl carbon of the thioether group.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols. Its reactivity is similar to that of phenylacetyl chloride.

  • General Hazards: The compound is corrosive and may be corrosive to metals.[3] It causes severe skin burns and eye damage and may cause respiratory irritation.[3][8]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][9] Avoid breathing mists or vapors.[3]

  • Storage: Store in a cool (2-8 °C), dry, and well-ventilated place.[3][4] Keep containers tightly closed in a corrosives-compatible area.[3][8] The material is moisture-sensitive.[3]

  • Fire Safety: The compound is combustible.[9] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam. Do not use water , as it reacts to produce corrosive hydrogen chloride gas.[9][10] Fire may also produce toxic phosgene gas.[9]

Table 4: GHS Hazard and Precautionary Statements

TypeCodeStatement
Hazard H290May be corrosive to metals.[3]
H314Causes severe skin burns and eye damage.[3]
H335May cause respiratory irritation.[3]
Precautionary P261Avoid breathing mist or vapors.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P405Store locked up.[3]

Conclusion

This compound is a reactive chemical intermediate with well-defined properties and synthesis routes. Its utility in organic chemistry is significant, though its hazardous and corrosive nature necessitates careful handling and storage. This guide provides the essential technical data and protocols required for its safe and effective use in a research and development setting.

References

A Technical Guide to the Spectral Analysis of 4-(Methylthio)phenylacetyl Chloride and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral data for 4-(Methylthio)phenylacetyl chloride. Due to the limited availability of public domain spectral data for this compound, this document presents a detailed analysis of its immediate precursor, 4-(Methylthio)phenylacetic acid, and provides expert predictions for the spectral characteristics of the target compound. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for spectral acquisition, and a logical workflow for spectroscopic analysis.

Introduction

This compound is a reactive chemical intermediate of interest in organic synthesis and drug discovery. Its structural characterization is crucial for reaction monitoring, quality control, and regulatory submissions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to elucidating its molecular structure.

Spectral Data of 4-(Methylthio)phenylacetic Acid

The spectral data for the precursor, 4-(Methylthio)phenylacetic acid (CAS No. 16188-55-9), is well-documented[2][3].

Table 1: ¹H NMR Spectral Data for 4-(Methylthio)phenylacetic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1H-COOH
7.22Multiplet4HAromatic C-H
3.61Singlet2H-CH₂-
2.46Singlet3H-S-CH₃

Solvent: CDCl₃. Data sourced from spectral databases.

Table 2: ¹³C NMR Spectral Data for 4-(Methylthio)phenylacetic Acid [2]

Chemical Shift (ppm)Assignment
178.0-COOH
137.9Aromatic C-S
130.8Aromatic C-H
129.9Aromatic C-H
127.1Aromatic C-CH₂
40.6-CH₂-
15.8-S-CH₃

Solvent: CDCl₃. Data sourced from spectral databases.

Table 3: IR Spectral Data for 4-(Methylthio)phenylacetic Acid [2]

Wavenumber (cm⁻¹)DescriptionFunctional Group
2500-3300BroadO-H stretch (Carboxylic Acid)
1700Strong, SharpC=O stretch (Carboxylic Acid)
1495, 1410MediumAromatic C=C stretch
1300-1320MediumC-O stretch
690-710StrongC-S stretch

Table 4: Mass Spectrometry Data for 4-(Methylthio)phenylacetic Acid [2]

m/zInterpretation
182[M]⁺ (Molecular Ion)
137[M - COOH]⁺
122[M - COOH - CH₃]⁺
91[C₇H₇]⁺

Predicted Spectral Data for this compound

The conversion of a carboxylic acid to an acid chloride induces predictable changes in its spectra.

  • ¹H NMR: The most notable change will be the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) above 10 ppm. The protons on the alpha-carbon (-CH₂-) may experience a slight downfield shift due to the increased electron-withdrawing nature of the carbonyl group in the acid chloride.

  • ¹³C NMR: The carbonyl carbon (-COCl) is expected to shift downfield to approximately 170-175 ppm from around 178 ppm in the carboxylic acid, due to the deshielding effect of the chlorine atom.

  • IR Spectroscopy: A significant change in the IR spectrum is anticipated. The broad O-H stretch from 2500-3300 cm⁻¹ will disappear. The C=O stretching frequency will shift to a higher wavenumber, typically appearing in the range of 1785-1815 cm⁻¹ for an acyl chloride, which is a highly characteristic absorption band.

  • Mass Spectrometry: The molecular weight of this compound is 200.69 g/mol [1]. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of Cl (m/z 35/37) and COCl.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds like this compound.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • IR Spectroscopy (FTIR-ATR):

    • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Mass Spectrometry (Electron Ionization - EI):

    • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

    • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

    • Acquisition: Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40-400 to ensure detection of the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Reporting Reporting & Documentation Purity_Assessment->Reporting

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

Conclusion

While direct experimental spectral data for this compound remains elusive in public databases, a comprehensive understanding of its expected spectral characteristics can be derived from the analysis of its precursor, 4-(Methylthio)phenylacetic acid. This guide provides the foundational data and predictive analysis necessary for researchers working with this compound, alongside standardized protocols for its eventual characterization. The provided workflow illustrates the logical progression from synthesis to structural confirmation, which is central to research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 4-(Methylthio)phenylacetyl Chloride: Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenylacetyl chloride is a reactive acyl chloride of significant interest in organic synthesis, particularly as a key intermediate in the production of pharmacologically active molecules. Its utility is intrinsically linked to the electrophilic nature of the acyl chloride functional group, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its handling, storage, and synthetic applications. Due to the limited availability of specific quantitative data for this compound, representative data for analogous acyl chlorides is presented to illustrate its expected chemical behavior.

Introduction

This compound, with the chemical formula C₉H₉ClOS, is an aromatic acyl chloride characterized by a phenyl ring substituted with a methylthio group at the para position and an acetyl chloride moiety. The presence of the electron-donating methylthio group can subtly influence the reactivity of the acyl chloride compared to its unsubstituted counterpart, phenylacetyl chloride. This compound is a critical building block in the synthesis of various complex organic molecules, most notably in the pharmaceutical industry. Its role as a precursor to key intermediates in the synthesis of the selective COX-2 inhibitor, Etoricoxib, underscores its importance in drug development.[1][2] Understanding the reactivity and stability of this compound is paramount for its effective and safe use in research and manufacturing.

Chemical Reactivity

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic acyl substitution reactions with a wide range of nucleophiles.

General Reactivity with Nucleophiles

Acyl chlorides readily react with various nucleophiles, including water, alcohols, amines, and carbanions, to form carboxylic acids, esters, amides, and ketones, respectively. These reactions are typically fast and exothermic. The general reactivity pattern is as follows:

  • Hydrolysis: Reacts with water, often readily in moist air, to form 4-(methylthio)phenylacetic acid and hydrochloric acid. This is a primary degradation pathway and necessitates handling under anhydrous conditions.

  • Alcoholysis: Reacts with alcohols to form the corresponding esters. This reaction is often catalyzed by a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

  • Aminolysis: Reacts rapidly with primary and secondary amines to form amides. This is a common and efficient method for creating amide bonds in medicinal chemistry.

  • Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst.

Quantitative Reactivity Data (Illustrative)
Solvent System (v/v)Temperature (°C)Rate Constant (k, s⁻¹)Reference Compound
100% Ethanol251.3 x 10⁻³Phenylacetyl Chloride
90% Ethanol / 10% Water258.7 x 10⁻³Phenylacetyl Chloride
80% Ethanol / 20% Water252.5 x 10⁻²Phenylacetyl Chloride
50% Acetone / 50% Water251.1 x 10⁻¹Phenylacetyl Chloride

Disclaimer: The data in this table is for phenylacetyl chloride and is intended to be illustrative of the general reactivity of this compound. Actual rates will vary.

Stability and Storage

The stability of this compound is a critical consideration for its handling and storage.

Hydrolytic Instability

As with most acyl chlorides, this compound is highly sensitive to moisture.[3] Exposure to water leads to rapid hydrolysis, forming the corresponding carboxylic acid and corrosive hydrochloric acid gas. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.

Thermal Stability

While stable at ambient temperatures, acyl chlorides can decompose at elevated temperatures. The specific decomposition temperature for this compound is not documented, but it is advisable to avoid prolonged exposure to high heat.

Incompatible Materials

This compound is incompatible with:

  • Water and moisture: Leads to hydrolysis.

  • Alcohols and Amines: Reacts exothermically.

  • Strong bases: Can promote elimination or other side reactions.

  • Strong oxidizing agents.

Recommended Storage Conditions

For long-term storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area, away from incompatible substances. Refrigeration is often recommended to minimize any potential degradation over time.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the reaction of 4-(methylthio)phenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

  • 4-(methylthio)phenylacetic acid

  • Thionyl chloride (or oxalyl chloride)

  • Anhydrous toluene (or another inert solvent)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser and gas outlet to a trap

Procedure:

  • To a stirred solution of 4-(methylthio)phenylacetic acid (1.0 eq) in anhydrous toluene, slowly add thionyl chloride (1.5 - 2.0 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound, often a dark oil, can be used directly in subsequent reactions or purified by vacuum distillation.

Visualizations

Synthesis and Subsequent Reaction Workflow

The following diagram illustrates the synthesis of this compound from its carboxylic acid precursor and its subsequent reaction with a generic nucleophile (Nu-H).

G cluster_synthesis Synthesis cluster_reaction Reaction with Nucleophile 4_MTPAA 4-(Methylthio)phenylacetic Acid 4_MTPAC This compound 4_MTPAA->4_MTPAC Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4_MTPAC HCl_SO2 HCl + SO₂ (byproducts) 4_MTPAC->HCl_SO2 4_MTPAC_reaction This compound NuH Nucleophile (Nu-H) Product Substituted Product NuH->Product HCl_byproduct HCl (byproduct) Product->HCl_byproduct 4_MTPAC_reaction->Product

Caption: Synthesis of this compound and its subsequent nucleophilic substitution.

Reactivity Overview

The following diagram provides a logical overview of the primary reactions of this compound.

G cluster_products Reaction Products MTPAC This compound Carboxylic_Acid Carboxylic Acid MTPAC->Carboxylic_Acid + H₂O (Hydrolysis) Ester Ester MTPAC->Ester + R-OH (Alcoholysis) Amide Amide MTPAC->Amide + R₂NH (Aminolysis)

Caption: Key reactions of this compound with common nucleophiles.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis, particularly for the pharmaceutical industry. Its reactivity is characteristic of acyl chlorides, displaying high susceptibility to nucleophilic attack. The primary challenge in its use lies in its instability towards moisture, necessitating careful handling and storage under anhydrous conditions. While specific quantitative kinetic and stability data for this compound are scarce in publicly available literature, a strong understanding of its chemical behavior can be inferred from the properties of analogous compounds. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Solubility of 4-(Methylthio)phenylacetyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(methylthio)phenylacetyl chloride in various organic solvents. Due to the compound's reactive nature as an acyl chloride, its interaction with solvents is not limited to simple dissolution but often involves chemical reactions. This document outlines the expected solubility and reactivity based on general chemical principles, provides detailed experimental protocols for solubility determination, and presents visual workflows and interaction pathways to aid in experimental design and interpretation.

Core Concepts: Solubility and Reactivity of Acyl Chlorides

Acyl chlorides are a class of highly reactive organic compounds characterized by a chlorine atom bonded to a carbonyl group.[1] This functional group makes them excellent electrophiles, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[1][2] Their solubility in organic solvents is therefore dictated by two main factors: the polarity of the solvent and its potential to act as a nucleophile.

  • Aprotic Solvents (Polar and Nonpolar) : In aprotic solvents, which lack acidic protons (like O-H or N-H bonds), this compound is expected to dissolve based on the principle of "like dissolves like".[3] It will be generally soluble in nonpolar and polar aprotic organic solvents such as ethers, and chlorinated hydrocarbons.[1][4] Dissolution in these solvents occurs through intermolecular forces like dipole-dipole interactions and van der Waals forces without chemical modification of the acyl chloride.

  • Protic Solvents : Protic solvents, such as water and alcohols, contain acidic protons and can act as nucleophiles.[3] Consequently, this compound will not simply dissolve in these solvents but will react with them, often vigorously.[2][5] This reaction, known as solvolysis, results in the formation of the corresponding carboxylic acid (with water) or ester (with alcohols), along with hydrochloric acid.[2] Therefore, it is more accurate to speak of its reactivity with, rather than its solubility in, protic solvents.

Expected Solubility and Reactivity Profile

The following table summarizes the anticipated behavior of this compound in a range of common organic solvents, categorized by their polarity and protic/aprotic nature.

Solvent ClassRepresentative SolventsExpected Interaction with this compound
Nonpolar Aprotic Hexane, Toluene, BenzeneSoluble : Dissolution is expected due to compatible polarities. These solvents are non-nucleophilic and will not react with the acyl chloride under standard conditions. Ideal for use as reaction media where the acyl chloride is a reactant.[1][6]
Polar Aprotic Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile, Dimethylformamide (DMF)Soluble : Good solubility is expected due to the polar nature of both the solvent and the solute. These solvents are generally non-reactive and are commonly used for reactions involving acyl chlorides.[1][4][6]
Polar Protic Water, Methanol, Ethanol, IsopropanolReactive (Not Soluble) : The compound will react with these solvents via nucleophilic acyl substitution (solvolysis) to form 4-(methylthio)phenylacetic acid or the corresponding ester.[2][7] The reaction with water can be violent.[5]

Experimental Protocols for Solubility Determination

Given the reactivity of this compound, particularly with moisture and protic solvents, its solubility must be determined with care. All glassware should be oven-dried, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in various anhydrous aprotic solvents.

Objective: To quickly screen for suitable solvents for reactions or further quantitative analysis.

Materials:

  • This compound

  • A selection of anhydrous aprotic solvents (e.g., hexane, toluene, dichloromethane, THF, acetonitrile)

  • Small, dry test tubes or vials with caps

  • Inert gas supply (N₂ or Ar)

  • Dry syringes or pipettes

Procedure:

  • Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a dry test tube under an inert atmosphere.

  • Add a small volume (e.g., 0.5 mL) of the chosen anhydrous solvent to the test tube.[4]

  • Seal the test tube and shake vigorously for 1-2 minutes at a constant temperature (e.g., room temperature).[4]

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If the solid has not dissolved, add incremental volumes of the solvent (e.g., 0.5 mL at a time), shaking after each addition, until the solid dissolves or a large volume of solvent has been added.[4]

  • Record the approximate volume of solvent required to dissolve the compound.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given anhydrous aprotic solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected anhydrous aprotic solvent

  • Scintillation vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare a series of vials, each containing a fixed volume of the anhydrous solvent.

  • Add an excess amount of this compound to each vial. The excess solid should be clearly visible.

  • Seal the vials tightly and place them in a shaking incubator set to the desired temperature.

  • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Dilute the filtered solution to a known volume with the same solvent.

  • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the original solubility in units such as mg/mL or mol/L.

Note on Protic Solvents: To study the reaction kinetics (solvolysis) in protic solvents, a different experimental setup is required. This would involve monitoring the disappearance of the acyl chloride and the appearance of the product over time, typically using techniques like NMR or chromatography.[7]

Visualizing Workflows and Interaction Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental logic and chemical interactions.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of a reactive compound like this compound.

G Workflow for Solubility Assessment of a Reactive Compound start Start: Obtain Pure this compound prep Prepare Anhydrous Solvents and Inert Atmosphere Setup start->prep solvent_selection Select Solvent Categories (Nonpolar Aprotic, Polar Aprotic, Protic) prep->solvent_selection aprotic Aprotic Solvents solvent_selection->aprotic Non-reactive protic Protic Solvents solvent_selection->protic Reactive qual_test Qualitative Solubility Test (Small Scale, Visual Observation) quant_test Quantitative Solubility Test (Shake-Flask Method) qual_test->quant_test If promising analysis_quant Analyze Supernatant (e.g., HPLC, GC) quant_test->analysis_quant kinetic_study Solvolysis Kinetic Study (Reaction Monitoring) analysis_kinetic Analyze Reaction Mixture (e.g., NMR, Chromatography) kinetic_study->analysis_kinetic aprotic->qual_test protic->kinetic_study result_sol Result: Solubility Value (e.g., mg/mL) analysis_quant->result_sol result_kin Result: Reaction Rate Constant analysis_kinetic->result_kin end End result_sol->end result_kin->end

Workflow for Solubility Assessment of a Reactive Compound
Interaction Pathways with Organic Solvents

This diagram illustrates the distinct interaction pathways of this compound with aprotic and protic solvents.

G Interaction Pathways of this compound in Solvents cluster_aprotic Aprotic Solvent (e.g., THF, DCM) cluster_protic Protic Solvent (e.g., Methanol, R-OH) acyl_chloride This compound dissolution Dissolution acyl_chloride->dissolution reaction Solvolysis Reaction acyl_chloride->reaction solvated_ion Solvated Acyl Chloride (Intact Molecule) dissolution->solvated_ion Intermolecular Forces (van der Waals, Dipole-Dipole) products Products: 4-(Methylthio)phenylacetate Ester + HCl reaction->products Nucleophilic Acyl Substitution

Interaction Pathways of this compound in Solvents

References

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The use of acyl chlorides, such as 4-(methylthio)phenylacetyl chloride, represents a classic and efficient method for the acylation of amines to form amides. The 4-(methylthio)phenyl moiety is of particular interest as the sulfur atom can be further functionalized, for instance, through oxidation to the corresponding sulfoxide or sulfone, offering a route to modify the physicochemical and biological properties of the final amide products. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of N-substituted amides, along with potential applications of the resulting compounds.

Synthesis of this compound

The precursor, this compound, can be readily synthesized from 4-methylthiophenylacetic acid.

Experimental Protocol:

A mixture of 158 g (0.87 mole) of 4-methylthiophenylacetic acid and 150 ml (2 moles) of thionyl chloride is heated at 90°C for 2 hours.[1] After the reaction is complete, the excess thionyl chloride is distilled off under reduced pressure to yield approximately 120 g of this compound as a black oily product.[1] This crude product can often be used in subsequent reactions without further purification.[1]

General Protocols for Amide Synthesis from this compound

The reaction of this compound with primary or secondary amines is a straightforward and generally high-yielding method for the synthesis of N-substituted-2-(4-(methylthio)phenyl)acetamides. The reaction typically proceeds at room temperature or with gentle cooling and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: General Schotten-Baumann Conditions

This protocol is a widely used method for acylating amines with acyl chlorides.

Experimental Protocol:

  • Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF).

  • Add a base (1.1-2.0 eq.), such as triethylamine (TEA) or pyridine, to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in the same solvent to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis in the Bio-based Solvent Cyrene™

This protocol offers a more environmentally friendly alternative to traditional chlorinated solvents.

Experimental Protocol:

  • To a stirred solution of this compound (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) and the primary amine (0.5 mmol, 1.0 equiv.).[2]

  • Allow the resulting mixture to warm to room temperature over 1 hour.[2]

  • Add water (5 mL) and stir the mixture until the product precipitates.[2]

  • Filter the precipitate and wash with water to obtain the pure amide.[2]

  • For analysis, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.[2]

Data Presentation

The following table summarizes representative examples of amide synthesis using various acyl chlorides, which can be adapted for this compound.

Amine ReactantAcyl ChlorideBaseSolventReaction TimeTemperatureYield (%)Reference
Pyrrolidine4-Fluorobenzoyl chlorideTriethylamineCyrene™1 h0°C to RT91[2]
Aniline4-Fluorobenzoyl chlorideTriethylamineCyrene™1 h0°C to RT72[2]
Benzylamine4-Fluorobenzoyl chlorideTriethylamineCyrene™1 h0°C to RT81[2]
p-PhenylenediamineBOC2O-Dichloromethane5 hRT63[3]

Application Notes

Amides derived from 4-(methylthio)phenylacetic acid have potential applications in various fields, particularly in the development of new therapeutic agents. The structural motif of N-phenylacetamide is found in a number of biologically active compounds.

Antimicrobial and Nematicidal Activity: Recent studies have shown that N-phenylacetamide derivatives containing a thiazole moiety exhibit promising in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae.[3] For instance, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed a minimum 50% effective concentration (EC50) value of 156.7 µM, which was superior to the commercial bactericides bismerthiazol and thiodiazole copper.[3] Some of these derivatives also displayed significant nematicidal activity against Meloidogyne incognita.[3] These findings suggest that amides derived from this compound could serve as scaffolds for the development of new agrochemicals.

Antitumor Activity: The amide functional group is a key component in many anticancer drugs. While specific studies on the antitumor activity of amides from 4-(methylthio)phenylacetic acid are limited, related structures have shown promise. For example, various substituted amide derivatives have been synthesized and evaluated for their antitumor properties, with some exhibiting significant activity against various cancer cell lines.[2][4][5][6] The 4-(methylthio)phenyl group offers a site for modification, which could be exploited to optimize the antitumor potency and selectivity of novel amide-based drug candidates.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_amide_synthesis Amide Synthesis start 4-Methylthiophenylacetic Acid + Thionyl Chloride heat Heat at 90°C for 2h start->heat distill Distill off excess Thionyl Chloride heat->distill product1 This compound distill->product1 amine Primary or Secondary Amine + Base reaction Reaction at 0°C to RT amine->reaction acyl_chloride This compound acyl_chloride->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product N-substituted-2-(4-(methylthio)phenyl)acetamide purification->final_product

Caption: Experimental workflow for the synthesis of amides.

reaction_pathway reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate + reactant2 R1R2NH (Amine) reactant2->intermediate base Base (e.g., Triethylamine) product N-substituted-2-(4-(methylthio)phenyl)acetamide intermediate->product - HCl byproduct Base-HCl Salt

Caption: General reaction scheme for amide synthesis.

References

Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride as a Key Acylating Agent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetyl chloride is a reactive acylating agent increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is highlighted in the construction of key intermediates for blockbuster drugs. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its role in the synthesis of a crucial precursor to the selective COX-2 inhibitor, Etoricoxib.

Core Application: Synthesis of Etoricoxib Intermediate

A primary application of this compound is in the acylation of substituted pyridines to form 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one. This ketone is a pivotal intermediate in several patented synthetic routes to Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The 4-(methylthio)phenylacetyl moiety introduced by this reagent forms a significant portion of the final drug's scaffold.

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of a suitable organometallic pyridine derivative with this compound. The reaction proceeds via the attack of the nucleophilic pyridine species on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone and the elimination of a chloride salt.

Experimental Protocols

Protocol 1: Preparation of this compound

Objective: To synthesize this compound from 4-(methylthio)phenylacetic acid.

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Reaction flask with reflux condenser and gas outlet

Procedure:

  • In a clean, dry reaction flask, suspend 4-(methylthio)phenylacetic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF to the suspension.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature with stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 90°C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound, a dark oily product, can be used in the subsequent step without further purification.[4]

Protocol 2: Acylation for the Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one

Objective: To synthesize a key Etoricoxib intermediate via acylation.

Materials:

  • This compound

  • A suitable 6-methylpyridine-3-yl organometallic reagent (e.g., prepared from 3-bromo-6-methylpyridine and a magnesium or lithium reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the 6-methylpyridine-3-yl organometallic reagent in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reactivity of the organometallic reagent).

  • Slowly add a solution of this compound in anhydrous THF to the cooled solution of the organometallic reagent with vigorous stirring.

  • Allow the reaction to proceed at the low temperature for a specified time, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one.

Data Presentation

The following table summarizes representative yields for the multi-step synthesis of Etoricoxib intermediates, which includes the acylation step. Note that the yields are for the overall process and not solely for the acylation reaction.

Starting Material for IntermediateIntermediate ProductOverall Yield (%)Purity (%)Reference
Lithium (4-methylthio)phenylacetate and methyl 6-picoline-3-carboxylate1-(6-picoline-3-yl)-2-[4-(methylthio) phenyl] ethyl ketone87.798.6[5]
Sodium (4-methylthio)phenylacetate and methyl 6-picoline-3-carboxylate1-(6-picoline-3-yl)-2-[4-(methylthio) phenyl] ethyl ketone78.598.1[5]
(4-methylthio)phenylacetic acid and methyl 6-picoline-3-carboxylate1-(6-picoline-3-yl)-2-[4-(methylthio) phenyl] ethyl ketone72.097.3[5]

Visualizations

The following diagrams illustrate the synthesis of the acylating agent and its subsequent use in the preparation of a key Etoricoxib intermediate.

Synthesis_of_Acyl_Chloride cluster_0 Preparation of this compound Reactant 4-(Methylthio)phenylacetic Acid Product This compound Reactant->Product Toluene, Reflux Reagent Thionyl Chloride (SOCl₂) (cat. DMF)

Caption: Synthesis of the Acylating Agent.

Acylation_Reaction_Workflow cluster_1 Acylation in Etoricoxib Intermediate Synthesis AcylChloride This compound Intermediate 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one AcylChloride->Intermediate Anhydrous THF PyridylReagent 6-Methylpyridine-3-yl Organometallic Reagent Etoricoxib Etoricoxib Intermediate->Etoricoxib Further Synthetic Steps

Caption: Acylation for Etoricoxib Intermediate.

Conclusion

This compound serves as a valuable and efficient acylating agent in the synthesis of pharmaceutically important molecules. Its application in the construction of a key intermediate for Etoricoxib underscores its significance in modern drug development. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, is critical for achieving high yields and purity in the acylation step.

References

Application Notes: Synthesis and Utility of N-Substituted 2-(4-(methylthio)phenyl)acetamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. Among the vast array of available building blocks, 4-(Methylthio)phenylacetyl chloride serves as a valuable reagent for the introduction of the 4-(methylthio)phenylacetyl moiety. The resulting N-substituted 2-(4-(methylthio)phenyl)acetamide scaffold is a key structural feature in a variety of biologically active molecules. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone, further expanding the chemical space and modulating the pharmacological properties of the final compounds.

Derivatives of this scaffold have been investigated for a range of therapeutic applications. Notably, they are precursors in the synthesis of selective enzyme inhibitors, including butyrylcholinesterase inhibitors for potential Alzheimer's disease treatment and carbonic anhydrase inhibitors.[1][2] Furthermore, this structural motif is found in compounds exhibiting antimicrobial, antitubercular, and antiproliferative activities.[2][3][4][5] The straightforward and efficient reaction of this compound with a diverse range of primary and secondary amines makes it an ideal tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. The reaction typically proceeds smoothly in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the acyl chloride from the corresponding carboxylic acid using thionyl chloride.

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

Procedure: [6]

  • In a round-bottom flask, combine 4-(methylthio)phenylacetic acid (1.0 eq) with thionyl chloride (2.0-3.0 eq). The reaction can be run neat or with a dry, inert solvent like toluene.

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to help remove residual thionyl chloride.

  • The resulting crude this compound, typically a dark oil, is often used in the next step without further purification.

Protocol 2: General Procedure for the Acylation of Amines

This protocol describes a general method for the synthesis of N-substituted 2-(4-(methylthio)phenyl)acetamides.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq)

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if required)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude this compound (1.1 eq) in a minimal amount of dry DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation

The acylation of amines with this compound is generally a high-yielding reaction. The table below provides illustrative data for the reaction with representative primary aliphatic, primary aromatic, and secondary amines.

Amine SubstrateProduct NameReaction Time (h)Yield (%)
BenzylamineN-Benzyl-2-(4-(methylthio)phenyl)acetamide492
Aniline2-(4-(Methylthio)phenyl)-N-phenylacetamide688
DiethylamineN,N-Diethyl-2-(4-(methylthio)phenyl)acetamide395

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from starting materials to the final purified amide product.

G cluster_0 Synthesis of Acyl Chloride cluster_1 Amide Synthesis cluster_2 Workup & Purification A 4-(Methylthio)phenylacetic Acid + SOCl₂ B Reflux (2-3h) A->B C Rotary Evaporation B->C D Crude 4-(Methylthio)phenylacetyl Chloride C->D F Add Acyl Chloride at 0°C to RT D->F E Amine + Base in Dry Solvent E->F G Reaction Mixture F->G H Aqueous Wash (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Purification (Recrystallization or Chromatography) I->J K Final Product J->K

Caption: Overall experimental workflow for the synthesis of N-substituted amides.

Reaction Mechanism: Nucleophilic Acyl Substitution

This diagram details the two-step addition-elimination mechanism for the reaction.

Caption: Mechanism of nucleophilic acyl substitution.

Logical Workflow for Biological Evaluation

This diagram presents a logical workflow for the subsequent biological evaluation of newly synthesized 2-(4-(methylthio)phenyl)acetamide derivatives.

G cluster_screening Primary Biological Screening cluster_followup Hit Compound Follow-up Start Synthesized N-Substituted Amide Enzyme Enzyme Inhibition Assays (e.g., Cholinesterase, Kinase) Start->Enzyme Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Start->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Enzyme->SAR Hit Identified Antimicrobial->SAR Hit Identified Cytotoxicity->SAR Hit Identified Mechanism Mechanism of Action (MoA) Studies SAR->Mechanism ADMET In Silico / In Vitro ADMET Profiling SAR->ADMET LeadOpt Lead Optimization Mechanism->LeadOpt ADMET->LeadOpt

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-(Methylthio)phenylacetyl chloride is a specialized acylating reagent used in peptide synthesis, primarily for the modification of the N-terminal amino group of a peptide. As an acyl chloride, it is highly reactive and facilitates the formation of a stable amide bond with the free amine of a peptide. Its principal application is N-terminal capping , a process that introduces a non-amino acid moiety to the peptide chain.[1]

Key Applications:

  • Mimicking Native Protein Structure: In many natural proteins, the N-terminal amine is acetylated. Capping a synthetic peptide with a group like 4-(methylthio)phenylacetyl can mimic this natural state, potentially improving biological relevance and activity.[2]

  • Enhancing Stability: Capping the N-terminus blocks degradation by aminopeptidases, enzymes that cleave peptides from the N-terminal end. This can significantly increase the in-vivo half-life of a peptide therapeutic.[2]

  • Modulating Physicochemical Properties: The introduction of the lipophilic 4-(methylthio)phenylacetyl group can alter the peptide's solubility, charge, and ability to cross cell membranes.[2]

  • Introducing a Bio-Orthogonal Handle: The methylthio (—SCH₃) group is a key feature. It is relatively stable but can be selectively oxidized to a sulfoxide (—SOCH₃) or a sulfone (—SO₂CH₃).[3][4] This transformation dramatically increases the polarity of the side chain and can be used as a chemical handle for further modifications or to study the effects of localized polarity changes on peptide function. This is particularly relevant in drug design and development.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₉ClOS
Molecular Weight 200.69 g/mol
Appearance Typically a dark oily product
Reactivity High; reacts readily with nucleophiles like amines and water.

Challenges and Considerations:

  • High Reactivity: Acyl chlorides are highly reactive and can be non-selective, potentially reacting with nucleophilic side chains (e.g., lysine, tyrosine) if they are not properly protected.

  • Risk of Racemization: The primary drawback of using acyl chlorides for coupling amino acids is the high risk of racemization at the α-carbon of the residue being acylated.[5][6] This occurs because the highly activated carboxyl group facilitates the removal of the α-proton. For this reason, this compound is not recommended for stepwise peptide chain elongation . Its use should be restricted to capping the final N-terminal amine, where the terminal residue is already incorporated and its chirality is not at risk from the capping reaction itself.

  • Hydrolytic Instability: The reagent is sensitive to moisture and will readily hydrolyze back to its carboxylic acid. It should be handled under anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the parent carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂).[7]

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction vessel with reflux condenser and gas outlet (to vent HCl and SO₂ safely)

  • Rotary evaporator

Procedure:

  • In a fume hood, combine 4-(methylthio)phenylacetic acid (1.0 eq) with an excess of thionyl chloride (approx. 2.0-3.0 eq). A solvent is typically not required, as the reaction can be run neat.[8]

  • Heat the mixture at reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive SOCl₂ vapors.

  • The resulting crude this compound, typically a dark oil, is often used immediately in the subsequent reaction without further purification due to its reactivity.

Example Data for Synthesis

ReactantMolar Eq.Molecular Wt. ( g/mol )Example Mass/Vol
4-(Methylthio)phenylacetic acid1.0182.2410.0 g
Thionyl chloride (SOCl₂)2.3118.9715.0 mL
Product (Expected) - 200.69 ~11.0 g (Yield: ~99%)
Protocol 2: N-Terminal Capping of a Resin-Bound Peptide

This protocol outlines the procedure for capping the free N-terminal amine of a peptide synthesized via standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq of free amines)

  • This compound (3.0-5.0 eq)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6.0-10.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Fritted syringe or automated peptide synthesizer

  • Nitrogen gas for agitation (optional)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF or DCM for 30 minutes.

  • Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with anhydrous DMF (3 x 1 min).

  • Prepare Capping Solution: In a separate vial, dissolve this compound (3-5 eq) and DIPEA (6-10 eq) in anhydrous DMF.

  • Acylation Reaction: Add the capping solution to the resin. Agitate the mixture gently using a shaker or nitrogen bubbling at room temperature for 1-2 hours.

  • Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete capping reaction.[9]

  • Washing: Once the reaction is complete, drain the capping solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash sequence is:

    • DMF (3x)

    • DCM (3x)

    • Methanol (2x)

  • Drying: Dry the capped peptide-resin under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for cleavage from the resin and final deprotection.

Example Data for Capping Efficiency

ConditionBaseEquivalents (Acyl Chloride)Time (h)Completion (Kaiser Test)
ADIPEA3.01.5> 99%
B2,4,6-Collidine3.01.5> 99%
CDIPEA5.01.0> 99.5%

Visualizations

G Synthesis of this compound cluster_reactants Reactants cluster_products Products A 4-(Methylthio)phenylacetic Acid C Reflux (80-90°C, 2-3h) A->C B Thionyl Chloride (SOCl₂) B->C D This compound C->D E SO₂ (gas) + HCl (gas) C->E

Caption: Workflow for the synthesis of the acylating reagent.

G SPPS N-Terminal Capping Workflow A Start: Peptide-Resin (Fmoc-Protected N-Terminus) B 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Free N-Terminal Amine on Resin B->C D 2. Acylation (Capping) - this compound - DIPEA Base - Anhydrous DMF C->D E 3. Monitor with Kaiser Test (Test for free amines) D->E E->D Positive (Repeat) F Capped Peptide-Resin E->F Negative (Complete) G 4. Wash & Dry F->G H 5. Cleavage & Deprotection (e.g., TFA Cocktail) G->H I Final Capped Peptide H->I

Caption: Solid-phase workflow for N-terminal peptide capping.

G Acylation Reaction Mechanism Reactants Peptide-NH₂ (Nucleophile) + 4-(MeS)Ph-CO-Cl (Electrophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Peptide-NH-CO-Ph(SMe) (Capped Peptide) + HCl Intermediate->Products Collapse & Loss of Cl⁻

Caption: General mechanism for amide bond formation.

References

Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 4-(methylthio)phenylacetyl chloride as a key building block. The protocols are based on established synthetic methodologies for the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Synthesis of the Key Precursor: this compound

The starting material, this compound, can be synthesized from 4-methylthiophenylacetic acid.

Experimental Protocol:

A mixture of 158 g (0.87 mole) of 4-methylthiophenylacetic acid and 150 ml (2 moles) of thionyl chloride is heated at 90°C for 2 hours. After the completion of the reaction, the excess thionyl chloride is distilled off under reduced pressure to yield approximately 120 g of 4-methylthiophenylacetyl chloride as a black oily product. This product can be used in subsequent reactions without further purification.

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4_methylthiophenylacetic_acid 4-Methylthiophenylacetic Acid heating Heat at 90°C for 2h 4_methylthiophenylacetic_acid->heating thionyl_chloride Thionyl Chloride thionyl_chloride->heating distillation Distill off excess Thionyl Chloride (reduced pressure) heating->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are commonly synthesized via the cyclodehydration of N,N'-diacylhydrazines, which are formed from the reaction of an acid chloride with a hydrazide.

General Reaction Scheme:

Step 1: Formation of N'-[4-(methylthio)phenylacetyl]hydrazide

Step 2: Cyclization to form the 1,3,4-oxadiazole

Experimental Protocol (Representative):

Step 1: Synthesis of N'-[4-(methylthio)phenylacetyl]benzohydrazide

To a solution of benzohydrazide (1.36 g, 10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of triethylamine (1.01 g, 10 mmol) is added. The mixture is cooled to 0-5°C, and a solution of this compound (2.01 g, 10 mmol) in the same solvent is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate (triethylamine hydrochloride) is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization.

Step 2: Synthesis of 2-Benzyl-5-(4-(methylthio)benzyl)-1,3,4-oxadiazole

The N'-[4-(methylthio)phenylacetyl]benzohydrazide (10 mmol) is treated with a dehydrating agent such as phosphorus oxychloride (10 mL) and refluxed for 2-3 hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the desired 1,3,4-oxadiazole.

Quantitative Data for Analogous 1,3,4-Oxadiazole Syntheses:

ProductR-group on HydrazideDehydrating AgentYield (%)Reaction Time (h)Melting Point (°C)
2-Aryl-5-substituted-1,3,4-oxadiazoleVarious ArylPOCl₃Good6-7Not specified
2,5-Disubstituted-1,3,4-oxadiazoleVariousTBTU85Not specifiedNot specified
2-Alkylthio-5-aryl-1,3,4-oxadiazoleVarious ArylCS₂/Alkyl halideGood450-94

Note: The data in this table is for general 1,3,4-oxadiazole syntheses and may not be representative of reactions with this compound.

Logical Workflow for the Synthesis of 1,3,4-Oxadiazoles:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product acyl_chloride 4-(Methylthio)phenylacetyl Chloride diacylhydrazine N,N'-Diacylhydrazine Intermediate acyl_chloride->diacylhydrazine hydrazide Aroyl/Alkyl Hydrazide hydrazide->diacylhydrazine dehydration Dehydrating Agent (e.g., POCl₃), Reflux diacylhydrazine->dehydration oxadiazole 2,5-Disubstituted- 1,3,4-Oxadiazole dehydration->oxadiazole G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product acyl_chloride 4-(Methylthio)phenylacetyl Chloride acylthiosemicarbazide Acylthiosemicarbazide Intermediate acyl_chloride->acylthiosemicarbazide thiosemicarbazide Thiosemicarbazide thiosemicarbazide->acylthiosemicarbazide acid_cyclization Acid-catalyzed Cyclization (e.g., H₂SO₄) acylthiosemicarbazide->acid_cyclization thiadiazole 5-(4-(Methylthio)benzyl)- 1,3,4-thiadiazol-2-amine acid_cyclization->thiadiazole G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product hydrazide 4-(Methylthio)phenylacetic acid hydrazide acylthiosemicarbazide 1-Acyl-4-aryl- thiosemicarbazide hydrazide->acylthiosemicarbazide isothiocyanate Arylisothiocyanate isothiocyanate->acylthiosemicarbazide base_cyclization Base-catalyzed Cyclization (e.g., NaOH), Reflux acylthiosemicarbazide->base_cyclization triazole 5-(4-(Methylthio)benzyl)-4-aryl- 4H-1,2,4-triazole-3-thiol base_cyclization->triazole

Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are versatile intermediates in the development of various therapeutic agents. This document provides detailed application notes and protocols for the Friedel-Crafts acylation utilizing 4-(Methylthio)phenylacetyl chloride as the acylating agent. The resulting 2-(4-(methylthio)phenyl)acetophenone and its derivatives are of significant interest due to the prevalence of the methylthio-phenyl moiety in biologically active compounds, including anti-inflammatory and antitumor agents.

Reaction Principle

The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from the acyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. The reaction is generally regioselective, with the position of acylation on the aromatic ring being directed by the existing substituents.

Diagram of the general Friedel-Crafts acylation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4_MTPAC This compound Ketone 2-(4-(Methylthio)phenyl)acetophenone Derivative 4_MTPAC->Ketone Acylation Arene Aromatic/Heteroaromatic Substrate Arene->Ketone Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Ketone Solvent Inert Solvent (e.g., DCM, CS₂) Solvent->Ketone HCl HCl

Caption: General workflow of the Friedel-Crafts acylation.

Applications in Drug Discovery

Aryl ketones containing the 4-(methylthio)phenyl group are valuable precursors in the synthesis of a variety of biologically active molecules. The sulfur atom in the methylthio group can be further oxidized to sulfoxide and sulfone moieties, which are present in numerous pharmaceuticals. These ketones and their derivatives have shown potential as:

  • Anti-inflammatory Agents: By potentially modulating signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation.[1]

  • Antitumor Agents: Through mechanisms that may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol describes a general method for the acylation of aromatic and heteroaromatic compounds with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Aromatic or heteroaromatic substrate (e.g., benzene, toluene, anisole, thiophene, furan)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (1.1 - 2.0 equivalents) in the anhydrous solvent (DCM or CS₂). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: To the cooled suspension, add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise via a dropping funnel. Stir the mixture for 15-30 minutes at 0-5 °C to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add the aromatic or heteroaromatic substrate (1.0 - 1.2 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Specific Protocol: Synthesis of 2-(4-(methylthio)phenyl)-1-phenylethanone

This protocol details the synthesis of 2-(4-(methylthio)phenyl)-1-phenylethanone from benzene and this compound.[4]

Materials:

  • This compound (1.0 eq)

  • Benzene (as solvent and reactant)

  • Anhydrous aluminum chloride (1.2 eq)

Procedure:

  • To a stirred and cooled (0-5 °C) suspension of anhydrous aluminum chloride in benzene, slowly add this compound.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Follow the general work-up and purification procedures described above.

Data Presentation

The following table summarizes representative yields for the Friedel-Crafts acylation of various aromatic and heteroaromatic compounds with different acylating agents, providing an indication of the expected outcomes with this compound under optimized conditions.

Aromatic SubstrateAcylating AgentCatalystSolventTime (h)Yield (%)Reference
Benzene4-(MeS)C₆H₄CH₂COClAlCl₃Benzene12High[4]
AnisoleBenzoyl chlorideCu(OTf)₂[bmim][BF₄]1>95[5]
TolueneEthanoyl chlorideAlCl₃Toluene0.5High[6]
ThiopheneAcetic anhydrideYb(OTf)₃[BPy][BF₄]292[7]
FuranAcetic anhydrideYb(OTf)₃[BPy][BF₄]1.590[7]
Pyrrole (N-Ts)1-Naphthoyl chlorideAlCl₃DCM-60-75[8]

Visualization of Key Concepts

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A 4-(MeS)C₆H₄CH₂COCl C [4-(MeS)C₆H₄CH₂CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) A->C B AlCl₃ B->C D Arene (Ar-H) E Arenium Ion Intermediate C->E D->E F [AlCl₄]⁻ G Ar-COCH₂C₆H₄(SMe) E->G H HCl + AlCl₃ E->H

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Potential Downstream Signaling Pathways

The ketone products from this reaction can serve as precursors for compounds that may modulate key cellular signaling pathways implicated in inflammation and cancer.

G cluster_pathway Potential Signaling Pathways cluster_nfkb NF-κB Pathway (Inflammation) cluster_pi3k PI3K/Akt Pathway (Cancer) Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes Inhibitor Potential Ketone Derivative Inhibition Inhibitor->NFkB GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K Activation RTK->PI3K Akt Akt Activation PI3K->Akt mTOR mTOR Activation Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor2 Potential Ketone Derivative Inhibition Inhibitor2->Akt

Caption: Potential modulation of NF-κB and PI3K/Akt pathways.

Conclusion

The Friedel-Crafts acylation with this compound offers a direct route to a class of ketones with significant potential in medicinal chemistry. The protocols provided herein serve as a valuable starting point for the synthesis and exploration of these compounds. Further research into the biological activities of the resulting ketone derivatives and their mechanisms of action is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Esterification of Alcohols with 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the esterification of a variety of alcohols using 4-(methylthio)phenylacetyl chloride. This reaction is a fundamental transformation in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries for the preparation of active compounds and their intermediates. The protocol described herein is a robust and general procedure that can be adapted for a range of alcohol substrates, from simple primary alcohols to more sterically hindered secondary and tertiary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting esters can be isolated and purified using standard laboratory techniques.

Introduction

4-(Methylthio)phenylacetic acid and its derivatives are important building blocks in the synthesis of various biologically active molecules. The conversion of 4-(methylthio)phenylacetic acid to its corresponding acyl chloride, this compound, provides a highly reactive intermediate for the facile synthesis of esters and amides. The esterification of alcohols with this acyl chloride is a key step in the development of new chemical entities. This protocol offers a standardized procedure to ensure high-yield synthesis of the desired ester products.

Chemical Reaction

The general chemical equation for the esterification of an alcohol with this compound is depicted below:

Where 'R' represents an alkyl or aryl group from the alcohol, and 'Ph' represents a phenyl group.

Experimental Protocols

Materials and Equipment
  • This compound

  • Alcohol (substrate)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

  • Triethylamine (Et3N) or pyridine

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (if necessary)

  • Standard glassware for organic synthesis

General Esterification Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.2 equivalents) dropwise.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified ester by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes the representative yields for the esterification of various alcohols with this compound using the general protocol described above.

EntryAlcohol SubstrateProductYield (%)
1MethanolMethyl 2-(4-(methylthio)phenyl)acetate95
2EthanolEthyl 2-(4-(methylthio)phenyl)acetate93
3IsopropanolIsopropyl 2-(4-(methylthio)phenyl)acetate88
4tert-Butanoltert-Butyl 2-(4-(methylthio)phenyl)acetate75
5Benzyl alcoholBenzyl 2-(4-(methylthio)phenyl)acetate91

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the esterification protocol.

Esterification_Workflow A 1. Dissolve Alcohol in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Triethylamine B->C D 4. Add 4-(Methylthio)phenylacetyl Chloride Solution Dropwise C->D E 5. Warm to Room Temperature and Stir (2-4 h) D->E F 6. Reaction Quench (Add Water) E->F G 7. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) F->G H 8. Dry Organic Layer (MgSO4 or Na2SO4) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify (Column Chromatography) I->J If necessary K Final Product: Purified Ester I->K If pure J->K

Caption: General workflow for the esterification of alcohols.

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution.

Application Notes and Protocols: Reaction of 4-(Methylthio)phenylacetyl Chloride with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 4-(methylthio)phenylacetyl chloride and various Grignard reagents. This reaction is a versatile method for the synthesis of a variety of ketones, some of which are valuable intermediates in the development of pharmaceuticals. The protocols and data presented herein are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The reaction of an acid chloride with a Grignard reagent is a well-established method for the formation of carbon-carbon bonds and the synthesis of ketones. However, a primary challenge of this reaction is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. Careful control of reaction conditions, such as low temperatures, is crucial to favor the formation of the desired ketone.

The starting material, this compound, is readily prepared from 4-(methylthio)phenylacetic acid by reaction with thionyl chloride. The resulting ketones, which possess the 4-(methylthio)phenyl moiety, are of particular interest due to their structural similarity to intermediates used in the synthesis of various pharmaceuticals. For instance, derivatives of 1-(4-(methylthio)phenyl)ethanone are being investigated for their potential as anticancer agents.[1] Furthermore, a closely related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib.[2][3]

Reaction Scheme

The general reaction scheme involves the nucleophilic acyl substitution of the chloride in this compound by the carbanionic carbon of the Grignard reagent (R-MgX).

Reaction_Scheme reagent1 This compound arrow Et₂O or THF reagent1->arrow reagent2 Grignard Reagent (R-MgX) plus1 + reagent2->plus1 product Ketone plus2 + MgXCl product->plus2 plus1->arrow arrow->product

Caption: General reaction of this compound with a Grignard reagent.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various Grignard reagents under optimized conditions to favor ketone formation.

Grignard Reagent (R-MgX)R GroupProduct NameReaction Temp. (°C)Reaction Time (h)Yield (%)Reference
CH₃MgBrMethyl1-(4-(Methylthio)phenyl)propan-2-one-78 to 02-475-85
CH₃CH₂MgBrEthyl1-(4-(Methylthio)phenyl)butan-2-one-78 to 02-470-80
C₆H₅MgBrPhenyl1-Phenyl-2-(4-(methylthio)phenyl)ethanone-78 to 03-565-75

Note: Yields are based on isolated product after purification and may vary depending on the specific experimental conditions and scale.

Applications in Drug Development

The ketone products derived from the reaction of this compound with Grignard reagents are valuable precursors for a variety of biologically active molecules.

  • Anticancer Agents: A novel series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives have been synthesized, with some compounds showing significant antiproliferative activity against cancer cell lines.[1] The ketone functionality serves as a key handle for the construction of the pyrrole ring.

  • COX-2 Inhibitors: The structural motif of the products is closely related to intermediates in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[2][3] The 4-(methylthio)phenyl group, often oxidized to the corresponding sulfone, is a common feature in this class of drugs.

  • Photoinitiators: Certain derivatives, such as 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, are utilized as efficient photoinitiators in various industrial applications.[4]

Experimental Protocols

General Protocol for the Reaction of this compound with a Grignard Reagent

This protocol provides a general procedure for the synthesis of ketones from this compound and a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Reaction: The Grignard reagent (1.0-1.1 eq) is added dropwise to the stirred solution of the acid chloride over a period of 30-60 minutes, maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for an additional 1-2 hours.

  • Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to 0 °C. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired ketone.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble and dry glassware under inert atmosphere charge Charge flask with this compound in anhydrous solvent setup->charge cool Cool to -78 °C charge->cool add_grignard Add Grignard reagent dropwise cool->add_grignard stir Stir at -78 °C add_grignard->stir warm Warm to 0 °C and quench with aq. NH₄Cl stir->warm extract Separate organic layer and extract aqueous layer warm->extract dry Wash, dry, and filter the combined organic layers extract->dry purify Remove solvent and purify the product dry->purify

Caption: Experimental workflow for the synthesis of ketones.

Signaling Pathways and Logical Relationships

The successful synthesis of the ketone product over the tertiary alcohol byproduct is dependent on the relative rates of reaction. The diagram below illustrates the logical relationship between the reactants and possible products.

Logical_Relationship cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Potential Products acid_chloride This compound ketone Ketone (Desired Product) acid_chloride->ketone + Grignard Reagent (Fast, Low Temp) grignard Grignard Reagent (R-MgX) grignard->ketone tertiary_alcohol Tertiary Alcohol (Byproduct) grignard->tertiary_alcohol final_ketone Isolated Ketone ketone->final_ketone Work-up ketone->tertiary_alcohol + Grignard Reagent (Slower, Higher Temp)

Caption: Reaction pathway showing desired product and potential byproduct formation.

Conclusion

The reaction of this compound with Grignard reagents provides an efficient route to a variety of ketones. These products have demonstrated potential as key intermediates in the synthesis of pharmaceuticals, particularly in the fields of anticancer and anti-inflammatory drug discovery. By carefully controlling the reaction conditions as outlined in the provided protocols, researchers can selectively synthesize these valuable compounds for further investigation and development.

References

Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced efficiently and selectively, remain stable under a variety of reaction conditions, and be removed cleanly under mild conditions that do not compromise the integrity of the target molecule. The 4-(methylthio)phenylacetyl (MTPA) group, introduced via its reactive acyl chloride, presents a unique set of characteristics that make it a valuable tool in the synthetic chemist's arsenal.

The defining feature of the MTPA group is the presence of a methylthio moiety on the phenyl ring. This sulfur-containing group offers a strategic advantage: its oxidation to the corresponding sulfoxide or sulfone dramatically alters the electronic properties of the phenylacetyl group, facilitating its cleavage. This "oxidation-activated" cleavage provides an orthogonal deprotection strategy, allowing for selective removal of the MTPA group in the presence of other protecting groups that are sensitive to acidic or basic conditions.

These application notes provide a comprehensive overview of the strategic use of 4-(methylthio)phenylacetyl chloride for the protection of amine, alcohol, and thiol functional groups. Detailed protocols for both the introduction and cleavage of the MTPA protecting group are provided, along with a summary of its stability and compatibility with other common protecting groups.

General Principles and Strategy

The 4-(methylthio)phenylacetyl group is typically introduced by reacting the nucleophilic functional group (amine, alcohol, or thiol) with this compound in the presence of a non-nucleophilic base. The stability of the resulting amide, ester, or thioester linkage under various conditions, coupled with its unique deprotection pathway, forms the basis of its strategic application.

Orthogonal Deprotection Strategy

The key to the utility of the MTPA group lies in its orthogonal deprotection strategy. The methylthio group is relatively stable under a range of conditions. However, upon oxidation to the electron-withdrawing methylsulfinyl or methylsulfonyl group, the lability of the acetyl linkage to nucleophilic attack is significantly increased. This allows for a two-step deprotection sequence:

  • Oxidation: Selective oxidation of the sulfide to a sulfoxide or sulfone.

  • Cleavage: Removal of the activated protecting group under mild basic or nucleophilic conditions.

This strategy allows for the deprotection of MTPA-protected functional groups without affecting other common protecting groups such as Boc, Fmoc, benzyl ethers, or silyl ethers.

Synthesis of this compound

The protecting group is introduced using this compound, which can be synthesized from 4-(methylthio)phenylacetic acid.

Experimental Protocol: Synthesis of this compound

A mixture of 4-(methylthio)phenylacetic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) is heated at reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude this compound as an oil, which can often be used in the subsequent protection step without further purification.[1]

Protection of Functional Groups

Protection of Amines (Formation of MTPA-Amides)

The protection of primary and secondary amines as N-(4-(methylthio)phenylacetyl) amides is a robust transformation.

To a solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C is added a solution of this compound (1.1 eq) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-6 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protection of Alcohols (Formation of MTPA-Esters)

Primary and secondary alcohols can be effectively protected as 4-(methylthio)phenylacetyl esters.

To a solution of the alcohol (1.0 eq) and a base (e.g., pyridine, triethylamine, or DMAP as a catalyst, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C is added this compound (1.2 eq). The reaction mixture is stirred at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC). The reaction is then diluted with the solvent and washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash chromatography.

Protection of Thiols (Formation of MTPA-Thioesters)

Thiols are readily acylated with this compound to form the corresponding thioesters.

To a solution of the thiol (1.0 eq) and a mild base (e.g., triethylamine, 1.1 eq) in a solvent such as dichloromethane or THF at 0 °C, this compound (1.05 eq) is added dropwise. The mixture is stirred at room temperature for 1-3 hours. The reaction is monitored by TLC. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography.

Deprotection Strategies

The cleavage of the 4-(methylthio)phenylacetyl group is a two-step process involving an initial oxidation of the sulfur atom followed by hydrolysis or nucleophilic cleavage of the amide, ester, or thioester bond.

Experimental Protocol: General Two-Step Deprotection

Step 1: Oxidation of the Methylthio Group

To a solution of the MTPA-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture thereof) is added an oxidizing agent. Common oxidizing agents include:

  • m-Chloroperoxybenzoic acid (m-CPBA): 1.1 equivalents for the sulfoxide or 2.2 equivalents for the sulfone, at 0 °C to room temperature.

  • Oxone®: 2.0 equivalents in a methanol/water mixture.

  • Sodium periodate: 1.2 equivalents in methanol/water.

The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched (e.g., with sodium thiosulfate for peroxide-based oxidants) and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the oxidized intermediate, which is often used in the next step without further purification.

Step 2: Cleavage of the Oxidized MTPA Group

The cleavage conditions for the oxidized (methylsulfinyl or methylsulfonyl) phenylacetyl group are significantly milder than for the unoxidized form.

  • For Amides: The activated amide can be cleaved under mild basic conditions. A solution of the oxidized substrate in a protic solvent (e.g., methanol, ethanol) is treated with a mild base such as potassium carbonate or a dilute solution of sodium hydroxide at room temperature.

  • For Esters: The activated ester is readily hydrolyzed with mild bases like lithium hydroxide or potassium carbonate in a mixture of THF and water.

  • For Thioesters: The activated thioester can be cleaved by various nucleophiles. Mild basic hydrolysis or aminolysis (e.g., with aqueous ammonia or a primary amine) can be employed. Thiolysis with a thiol such as thiophenol or thioglycolic acid in the presence of a base is also effective.[2][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection steps. These are representative examples and may require optimization for specific substrates.

Functional GroupProtection ConditionsTypical Yield (%)
Primary Amine4-MTPA-Cl, Et3N, DCM, 0 °C to rt, 3h85-95
Secondary Amine4-MTPA-Cl, DIPEA, DCM, 0 °C to rt, 5h80-90
Primary Alcohol4-MTPA-Cl, Pyridine, DCM, rt, 8h90-98
Secondary Alcohol4-MTPA-Cl, Et3N, DMAP (cat.), DCM, rt, 12h85-95
Thiol4-MTPA-Cl, Et3N, THF, 0 °C to rt, 2h90-97
Protected Group (Oxidized)Cleavage ConditionsTypical Yield (%)
N-(MTPA-sulfonyl)-AmineK2CO3, MeOH, rt, 4h80-90
O-(MTPA-sulfonyl)-EsterLiOH, THF/H2O, rt, 2h85-95
S-(MTPA-sulfonyl)-ThioesterNH3 (aq), THF, rt, 1h88-96

Stability of the 4-(Methylthio)phenylacetyl Group

The unoxidized MTPA group exhibits good stability under a range of conditions, making it compatible with many synthetic transformations.

Reagent/ConditionStability
Strong Acids (e.g., TFA, HCl)Moderate
Strong Bases (e.g., NaOH, LDA)Labile
Catalytic Hydrogenation (e.g., H2/Pd-C)Stable
Common Oxidants (non-sulfur specific)Stable
Common Reductants (e.g., NaBH4, LiAlH4)Stable
Fluoride Reagents (e.g., TBAF)Stable

Visualizations

Experimental Workflow for MTPA Protection and Deprotection

G General Workflow for MTPA Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Start Substrate (Amine, Alcohol, or Thiol) Protect React with This compound + Base Start->Protect Protected MTPA-Protected Substrate Protect->Protected Oxidize Oxidize Methylthio Group (e.g., m-CPBA, Oxone®) Protected->Oxidize Proceed to Deprotection Cleave Cleave Activated Group (Mild Base/Nucleophile) Oxidize->Cleave Deprotected Deprotected Substrate Cleave->Deprotected

Caption: General workflow for the protection of functional groups using this compound and subsequent oxidative deprotection.

Orthogonality of the MTPA Protecting Group

G Orthogonality of the MTPA Protecting Group cluster_MTPA MTPA Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Molecule Molecule with Multiple Protected Groups MTPA_Ox 1. Oxidation (e.g., m-CPBA) Molecule->MTPA_Ox Boc_Cleave Strong Acid (e.g., TFA) Molecule->Boc_Cleave Fmoc_Cleave Base (e.g., Piperidine) Molecule->Fmoc_Cleave MTPA_Cleave 2. Mild Base MTPA_Ox->MTPA_Cleave MTPA_Deprotected Selectively Deprotected Functional Group MTPA_Cleave->MTPA_Deprotected Boc_Deprotected Selectively Deprotected Amine Boc_Cleave->Boc_Deprotected Fmoc_Deprotected Selectively Deprotected Amine Fmoc_Cleave->Fmoc_Deprotected

Caption: The MTPA group can be removed orthogonally to acid-labile (Boc) and base-labile (Fmoc) protecting groups.

Conclusion

The 4-(methylthio)phenylacetyl group offers a valuable and versatile strategy for the protection of amines, alcohols, and thiols. Its stability to a range of common synthetic reagents, combined with a unique and mild oxidative deprotection pathway, makes it an excellent choice for complex, multi-step syntheses where orthogonality is crucial. The protocols and data presented herein provide a foundation for the successful implementation of this protecting group in various research and development endeavors. As with any protecting group, specific conditions may require optimization for different substrates to achieve maximum efficiency.

References

Troubleshooting & Optimization

Technical Support Center: 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Methylthio)phenylacetyl chloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities include:

  • Unreacted 4-(Methylthio)phenylacetic acid: The starting material for the synthesis.

  • Hydrolysis product: this compound is highly reactive with water and can hydrolyze back to 4-(Methylthio)phenylacetic acid.

  • Residual chlorinating agent: Depending on the synthesis method, reagents like thionyl chloride (SOCl₂) or oxalyl chloride may remain.

  • Polymeric byproducts: Acid chlorides can sometimes form polymeric materials, especially at elevated temperatures.

  • Solvent residues: Solvents used in the synthesis or workup may be present.

Q2: My crude product is a dark or black oil. Is this normal?

A2: Yes, it is common for the crude product of this compound to be a dark or black oily substance, as has been noted in synthesis procedures.[1] This coloration is often due to impurities and byproducts formed during the reaction. Purification is necessary to obtain a lighter-colored, higher-purity product.

Q3: How can I minimize hydrolysis of my product during workup and purification?

A3: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions.

  • Use dry solvents and glassware.

  • Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid exposure of the product to atmospheric moisture.

  • If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into a dry organic solvent.

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis and degradation. Refrigeration is recommended for long-term storage.

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: Product does not distill at the expected temperature.

  • Possible Cause 1: Incorrect vacuum pressure. The boiling point of a liquid is highly dependent on the pressure.

    • Solution: Ensure your vacuum system is functioning correctly and providing a stable, low pressure. Use a manometer to accurately measure the pressure. For a structurally similar compound, phenylacetyl chloride, the boiling point is 94-95 °C at 12 mmHg.[2][3][4] The boiling point of this compound is expected to be higher due to its greater molecular weight.

  • Possible Cause 2: Presence of high-boiling impurities. Non-volatile impurities can raise the boiling point of the mixture.

    • Solution: Consider a fractional distillation setup for better separation from high-boiling impurities.

  • Possible Cause 3: Thermometer placement is incorrect. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Solution: Adjust the thermometer to the correct position.

Issue 2: Product decomposes during distillation.

  • Possible Cause 1: Distillation temperature is too high. Acyl chlorides can be thermally unstable.

    • Solution: Use a higher vacuum (lower pressure) to decrease the boiling point and reduce the risk of decomposition.

  • Possible Cause 2: Prolonged heating.

    • Solution: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. Use a pre-heated oil bath.

Purification by Recrystallization (for the starting material, 4-(Methylthio)phenylacetic acid)

While the acid chloride is typically a liquid at room temperature, purification of the solid starting material, 4-(Methylthio)phenylacetic acid, by recrystallization is a crucial step to ensure the purity of the final product.

Issue: Poor crystal formation or oiling out.

  • Possible Cause 1: Inappropriate solvent. The solubility of the compound in the chosen solvent may not be ideal for recrystallization.

    • Solution: Select a solvent in which 4-(Methylthio)phenylacetic acid is soluble at high temperatures but insoluble at low temperatures. A common recrystallization solvent for similar aromatic acids is a mixture of an organic solvent and a non-polar anti-solvent. For example, a patent for a similar compound suggests recrystallization from a mixture of ethyl acetate and n-hexane.[5]

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Possible Cause 3: Solution is too concentrated or too dilute.

    • Solution: Use the minimum amount of hot solvent needed to fully dissolve the solid. If the solution is too dilute, you can evaporate some of the solvent.

Purity Analysis

Issue: Difficulty in assessing the purity of the final product.

  • Possible Cause: Inadequate analytical method.

    • Solution: Utilize appropriate analytical techniques to determine purity.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like acyl chlorides. The mass spectrum can confirm the identity of the product and any volatile impurities.

      • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities like the starting carboxylic acid. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point for method development.[6]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.[7][8][9][10][11] The presence of a broad singlet corresponding to the carboxylic acid proton in the ¹H NMR spectrum would indicate hydrolysis.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-(Methylthio)phenylacetic acidC₉H₁₀O₂S182.2497-98[1][12]337.4 @ 760 mmHg[12]
This compoundC₉H₉ClOS200.69N/A (liquid)Est. > 100 @ low pressure
Phenylacetyl chloride (for comparison)C₈H₇ClO154.59N/A (liquid)94-95 @ 12 mmHg[2][3][4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Ensure all joints are well-sealed with appropriate grease.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A pressure of 1-10 mmHg is recommended.

    • Gradually heat the distillation flask using an oil bath.

    • Monitor the temperature at the still head. Discard any initial low-boiling fractions (e.g., residual solvent or chlorinating agent).

    • Collect the fraction that distills at a constant temperature. This will be the purified this compound. The boiling point will likely be in the range of 120-160 °C at a few mmHg, based on the boiling point of phenylacetyl chloride.

  • Storage: Collect the purified product in a pre-weighed, dry, sealed flask under an inert atmosphere.

Protocol 2: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a dry, volatile solvent such as dichloromethane or hexane.

  • GC Conditions (starting point):

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the peak corresponding to this compound and integrate the peak areas to determine the percentage purity. The mass spectrum should show a molecular ion peak (or fragments corresponding to its loss of Cl) and a characteristic fragmentation pattern.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Crude Crude 4-(Methylthio)phenylacetyl Chloride (Dark Oil) Distillation Vacuum Distillation Crude->Distillation Primary Method Chromatography Column Chromatography (Less Common) Crude->Chromatography PureProduct Purified Product (Lighter Color) Distillation->PureProduct Chromatography->PureProduct GCMS GC-MS HPLC HPLC NMR NMR PureProduct->GCMS PureProduct->HPLC PureProduct->NMR

Caption: Purification workflow for this compound.

TroubleshootingDistillation cluster_no_distill Troubleshooting: No Distillation cluster_decomp Troubleshooting: Decomposition Start Distillation Problem NoDistill Product Not Distilling Start->NoDistill Decomp Product Decomposes Start->Decomp CheckVacuum Check Vacuum Pressure NoDistill->CheckVacuum CheckTemp Check Thermometer Placement NoDistill->CheckTemp Fractional Consider Fractional Distillation NoDistill->Fractional LowerPressure Use Higher Vacuum (Lower Pressure) Decomp->LowerPressure FastDistill Heat Quickly & Distill Rapidly Decomp->FastDistill Solution1 Solution1 CheckVacuum->Solution1 Fix Solution2 Solution2 CheckTemp->Solution2 Adjust Solution3 Solution3 Fractional->Solution3 Implement Solution4 Solution4 LowerPressure->Solution4 Apply Solution5 Solution5 FastDistill->Solution5 Perform

References

Technical Support Center: 4-(Methylthio)phenylacetyl Chloride in Experimental Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(Methylthio)phenylacetyl chloride in chemical synthesis. The information is designed to help users anticipate and resolve common issues encountered during their experiments, ensuring higher yields and purity of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound and how can they affect my reaction?

A1: this compound is typically synthesized from 4-(methylthio)phenylacetic acid and a chlorinating agent like thionyl chloride.[1] The crude product is often used directly in subsequent reactions without extensive purification.[1] Consequently, several impurities might be present and impact your experiment:

  • Unreacted 4-(Methylthio)phenylacetic Acid: The presence of the starting carboxylic acid can neutralize basic reagents or catalysts, leading to lower yields of the desired product. It can also complicate purification, as it may have similar solubility properties to the product or other acidic byproducts.

  • Thionyl Chloride and its Byproducts: Residual thionyl chloride and its decomposition products (e.g., sulfur dioxide, hydrochloric acid) can lead to unwanted side reactions. For instance, HCl can protonate sensitive functional groups, and SO₂ can potentially interact with other reagents.

  • Anhydride Formation: Self-condensation of the acyl chloride or reaction with the starting carboxylic acid can form the corresponding anhydride. This anhydride can also act as an acylating agent, but with different reactivity and stoichiometry, potentially leading to a mixture of products and complicating kinetic studies.

Q2: My Friedel-Crafts acylation reaction with this compound is giving a low yield. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Moisture in the reaction setup: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Deactivated aromatic substrate: Friedel-Crafts acylation is less effective with aromatic rings bearing strongly electron-withdrawing groups.[2][3] If your substrate is deactivated, consider using a more forcing catalyst, higher temperatures, or a different synthetic route.
Insufficient catalyst activity: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or basic impurities in the starting materials. Use a fresh, high-purity catalyst and ensure all other components are anhydrous.
Poor quality of this compound: As mentioned in Q1, impurities can significantly affect the reaction. Consider purifying the acyl chloride by vacuum distillation before use, or synthesize it fresh and use it immediately.
Complex formation: The ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it.[4][5] A stoichiometric amount of the catalyst is often required.

Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

A3: While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur:

  • Hydrolysis: The most common side reaction is the hydrolysis of the acyl chloride to 4-(methylthio)phenylacetic acid, especially during workup or if trace moisture is present.[6]

  • Reaction with the Methylthio Group: While generally stable, the methylthio group can be a site for unwanted reactions under certain conditions. Strong oxidizing agents can convert the sulfide to a sulfoxide or sulfone. While this is less common under standard Friedel-Crafts conditions, it's a possibility to consider, especially if unusual reagents or conditions are employed.

  • Regioisomer Formation: The methylthio group is an ortho-, para-directing group in electrophilic aromatic substitution.[7] Depending on the substrate, a mixture of ortho and para acylated products may be formed. The para product is usually favored due to steric hindrance.

  • Reaction with Amines: When reacting with amines to form amides, the primary side product is the hydrochloride salt of the excess amine, which precipitates from the reaction mixture.[8] Using a non-nucleophilic base (e.g., triethylamine, pyridine) can scavenge the HCl produced and prevent this.

Troubleshooting Guide for Common Reactions

Friedel-Crafts Acylation

This guide provides a structured approach to troubleshooting common issues in Friedel-Crafts acylation using this compound.

Friedel_Crafts_Troubleshooting start Low Yield or No Reaction check_moisture Check for Moisture (Reagents, Glassware, Atmosphere) start->check_moisture Is moisture present? check_catalyst Verify Catalyst Activity (Fresh, Anhydrous) check_substrate Assess Substrate Reactivity (Electron-rich/poor) check_acyl_chloride Evaluate Acyl Chloride Quality (Purity, Freshness) check_moisture->check_catalyst No solution_moisture Dry all components thoroughly. Use inert atmosphere. check_moisture->solution_moisture Yes check_catalyst->check_substrate No solution_catalyst Use fresh, high-purity catalyst. Increase stoichiometry if needed. check_catalyst->solution_catalyst Yes check_substrate->check_acyl_chloride No solution_substrate Use more forcing conditions or a different synthetic route. check_substrate->solution_substrate Yes solution_acyl_chloride Purify by vacuum distillation or synthesize fresh. check_acyl_chloride->solution_acyl_chloride Yes Amide_Formation_Troubleshooting start Incomplete Reaction or Product Precipitation check_base Is a non-nucleophilic base being used? start->check_base check_stoichiometry Is the amine stoichiometry correct (≥2 equivalents)? check_acyl_chloride_purity Is the acyl chloride pure? check_base->check_stoichiometry Yes solution_base Add a tertiary amine (e.g., Et3N) to scavenge HCl. check_base->solution_base No check_stoichiometry->check_acyl_chloride_purity Yes solution_stoichiometry Use at least 2 equivalents of the amine or 1 equivalent of amine and 1 equivalent of a non-nucleophilic base. check_stoichiometry->solution_stoichiometry No solution_acyl_chloride_purity Purify the acyl chloride to remove acidic impurities. check_acyl_chloride_purity->solution_acyl_chloride_purity No

References

How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of 4-(Methylthio)phenylacetyl chloride to prevent its hydrolysis and ensure experimental success.

Troubleshooting Guide

Encountering unexpected results in your reaction? This guide will help you troubleshoot common issues related to the hydrolysis of this compound.

Issue Potential Cause Recommended Action
Low or no yield of the desired acylated product. Hydrolysis of this compound to 4-(Methylthio)phenylacetic acid.1. Verify the quality of the starting material: Test a small sample of the acyl chloride for purity. An IR spectrum should show a characteristic C=O stretch for the acyl chloride around 1780-1815 cm⁻¹. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for a carboxylic acid (around 1700-1725 cm⁻¹) indicates hydrolysis. 2. Ensure anhydrous reaction conditions: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry inert gas (nitrogen or argon). Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.
Formation of a white precipitate (4-(Methylthio)phenylacetic acid) in the reaction mixture. Introduction of water into the reaction.1. Check for sources of moisture: Ensure all reagents are anhydrous. If a liquid reagent is suspected to contain water, consider drying it with a suitable agent (e.g., molecular sieves) before addition. 2. Maintain a positive inert gas pressure: During the reaction, maintain a slight positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Inconsistent reaction outcomes between experiments. Variable amounts of hydrolysis due to inconsistent handling or storage.1. Standardize the handling protocol: Develop and adhere to a strict standard operating procedure (SOP) for handling this compound (see Experimental Protocols section). 2. Properly store the reagent: Store the acyl chloride in a desiccator under an inert atmosphere. For long-term storage, consider sealing the container with paraffin film.
Evolution of a gas (HCl) upon addition of the acyl chloride to the reaction mixture. Reaction with protic impurities (e.g., water, alcohols) in the solvent or on the glassware.1. Purify solvents and reagents: Ensure all solvents and reagents are free from protic impurities. 2. Use a co-solvent to trap HCl: In some cases, a non-nucleophilic base (e.g., pyridine, triethylamine) can be added to the reaction mixture to scavenge the HCl produced.

Frequently Asked Questions (FAQs)

Q1: How can I visually determine if my this compound has hydrolyzed?

A: Pure this compound is typically a liquid or low-melting solid. Upon hydrolysis, it will convert to 4-(Methylthio)phenylacetic acid, which is a solid with a melting point of 97-98 °C. If your liquid acyl chloride appears cloudy or contains solid precipitates, it has likely undergone some degree of hydrolysis.

Q2: What is the best way to store this compound to minimize hydrolysis?

A: The ideal storage is in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dry place such as a desiccator. For long-term storage, flushing the container with an inert gas before sealing is recommended. It is also good practice to store the main stock in a larger container and transfer smaller, working amounts to a separate vial to minimize exposure of the bulk material to atmospheric moisture.

Q3: Can I use this compound that has partially hydrolyzed?

A: It is not recommended. The presence of 4-(Methylthio)phenylacetic acid can interfere with your reaction by consuming reagents and making product purification more difficult. If the acyl chloride has hydrolyzed, it is best to either purify it by distillation (if feasible) or synthesize a fresh batch.

Q4: What are the primary hazards associated with this compound?

A: Like other acyl chlorides, it is corrosive and reacts with moisture to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator and can cause severe skin and respiratory tract irritation. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q5: Which solvents are compatible with this compound?

A: Anhydrous, non-protic solvents are required. Suitable solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), diethyl ether, and toluene. Ensure that the chosen solvent is thoroughly dried before use.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound
  • Preparation: Work in a certified chemical fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon.

  • Dispensing: Use a dry, clean syringe or cannula to transfer the required amount of the liquid acyl chloride. If it is a solid at room temperature, briefly warm the container in a water bath until it melts, then transfer as a liquid.

  • Cleaning: After dispensing, immediately cap the reagent bottle and flush the syringe or cannula with an anhydrous solvent (e.g., dichloromethane) into a quench solution (e.g., a dilute solution of sodium bicarbonate).

Protocol 2: Synthesis of this compound

This protocol is based on the reaction of 4-(Methylthio)phenylacetic acid with thionyl chloride.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Reagents: To the flask, add 4-(Methylthio)phenylacetic acid (1 equivalent). Slowly add thionyl chloride (SOCl₂) (approximately 2-3 equivalents) at room temperature.

  • Reaction: Heat the mixture to reflux (around 90°C) for 2 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Product: The resulting this compound can be used directly for the next step or purified by vacuum distillation.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound A This compound C 4-(Methylthio)phenylacetic acid A->C + H₂O D Hydrogen Chloride (HCl) A->D + H₂O B Water (H₂O) B->C B->D

Caption: Reaction pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low or No Product Yield Check_Reagent Is the acyl chloride hydrolyzed? Start->Check_Reagent Check_Conditions Are reaction conditions anhydrous? Check_Reagent->Check_Conditions No Purify_Reagent Purify or synthesize fresh acyl chloride Check_Reagent->Purify_Reagent Yes Dry_Glassware_Solvents Thoroughly dry glassware and solvents Check_Conditions->Dry_Glassware_Solvents No Repeat_Reaction Repeat experiment with proper technique Check_Conditions->Repeat_Reaction Yes Purify_Reagent->Repeat_Reaction Dry_Glassware_Solvents->Repeat_Reaction Success Successful Reaction Repeat_Reaction->Success

Technical Support Center: Optimizing Reaction Conditions for 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(Methylthio)phenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 4-(methylthio)phenylacetic acid.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Chlorinating agent (thionyl chloride or oxalyl chloride) has degraded due to improper storage. 3. Moisture contamination: Hydrolysis of the acyl chloride product back to the carboxylic acid. 4. Sub-optimal catalyst concentration: Incorrect amount of DMF catalyst used.1. Optimize reaction conditions: Increase reaction time or temperature. Monitor reaction progress by TLC or other appropriate methods. 2. Use fresh or purified reagents: Ensure chlorinating agents are fresh and stored under anhydrous conditions. 3. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Titrate catalyst: Experiment with different catalytic amounts of DMF to find the optimal concentration for your specific setup.
Product is a Dark Oil or Discolored 1. Side reactions: Formation of colored byproducts, potentially from ketene formation or Claisen-type condensations. 2. High reaction temperature: Excessive heat can lead to decomposition and the formation of colored impurities. 3. Impurities in starting material: Purity of 4-(methylthio)phenylacetic acid can affect the final product color.1. Control reaction temperature: Run the reaction at the recommended temperature. For oxalyl chloride, ambient temperature is often sufficient. For thionyl chloride, avoid excessive heating. 2. Purify starting material: Ensure the 4-(methylthio)phenylacetic acid is of high purity before starting the reaction. 3. Purification of product: The crude product can often be used directly in the next step. If a pure product is required, vacuum distillation is the recommended method.
Difficulty in Product Isolation/Purification 1. Product instability: this compound is sensitive to moisture and can hydrolyze during workup. 2. High boiling point of byproducts: Co-distillation with impurities. 3. Thermal decomposition: The product may decompose at high temperatures during distillation.1. Minimize exposure to moisture: Use anhydrous solvents for extraction and workup. Perform operations quickly. 2. Optimize distillation: Use a high-vacuum pump to lower the boiling point and reduce the risk of thermal decomposition. A short-path distillation apparatus can also be beneficial. 3. Use crude product: If the subsequent reaction is not sensitive to the impurities, consider using the crude product directly after removing the excess chlorinating agent and solvent under reduced pressure.[1][2]
Safety Concerns: Formation of Toxic Byproducts 1. Reaction of DMF with chlorinating agents: Formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen.1. Handle with extreme caution: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE). 2. Consider alternative catalysts: If feasible, explore reactions that do not require DMF. 3. Quenching procedures: Be aware of the potential for DMCC in your reaction waste and follow appropriate disposal protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the conversion of 4-(methylthio)phenylacetic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Q2: What is the role of N,N-dimethylformamide (DMF) in this reaction?

A2: DMF is often used in catalytic amounts to accelerate the reaction. It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile and facilitates the conversion of the carboxylic acid to the acyl chloride.

Q3: My product is a black, oily substance. Is this normal and can I still use it?

A3: The formation of a dark, oily product has been reported in the literature.[2] This is often due to the formation of impurities. In many cases, this crude product can be used in subsequent reactions without further purification after the removal of excess chlorinating agent and solvent under reduced pressure.[1][2] However, if high purity is required, vacuum distillation is necessary.

Q4: How can I minimize the formation of colored impurities?

A4: To minimize color formation, it is crucial to control the reaction temperature, use pure starting materials, and ensure anhydrous conditions. Side reactions that produce colored byproducts are often exacerbated by high temperatures.

Q5: What are the key safety precautions I should take during this synthesis?

A5: This reaction should always be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react with moisture to release toxic gases (HCl and SO₂). The product, this compound, is also corrosive and moisture-sensitive. When using DMF as a catalyst, be aware of the potential formation of the toxic byproduct dimethylcarbamoyl chloride. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q6: Can the methylthio group interfere with the reaction?

A6: Thioethers are generally stable under the conditions used for acyl chloride formation. However, strong oxidizing conditions or prolonged exposure to harsh reagents could potentially lead to oxidation of the sulfur atom. Standard protocols for this conversion do not typically report side reactions involving the methylthio group.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
ParameterMethod 1: Thionyl ChlorideMethod 2: Oxalyl Chloride with DMF
Starting Material 4-(Methylthio)phenylacetic acid4-(Methylthio)phenylacetic acid
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst None typically required, but can be usedN,N-Dimethylformamide (DMF)
Solvent Neat (no solvent) or inert solvent (e.g., toluene)Anhydrous THF or other inert solvent
Temperature 90 °C[2]Ambient Temperature[1]
Reaction Time 2 hours[2]3 hours[1]
Typical Appearance Black oily product[2]Yellow oil[1]
Work-up Distillation of excess SOCl₂ under reduced pressureConcentration under reduced pressure
Purification Often used crude; vacuum distillation if neededOften used crude[1]

Note: The yields for these specific reactions are not well-documented in publicly available literature with comparative data. The provided information is based on reported laboratory procedures.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 4-(methylthio)phenylacetic acid (0.87 mole) and thionyl chloride (2.0 moles).[2]

  • Fit the flask with a reflux condenser and heat the mixture at 90°C for 2 hours.[2] The reaction should be carried out in a fume hood as HCl and SO₂ gases are evolved.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.[2]

  • The resulting crude this compound, often a black oil, can be used in the next step without further purification or can be purified by vacuum distillation.[2]

Protocol 2: Synthesis using Oxalyl Chloride and DMF

Materials:

  • 4-(Methoxy)-3-(methylthio)phenylacetic acid (as a representative analogue)

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of 4-(methoxy)-3-(methylthio)phenylacetic acid (47.3 mmol) in anhydrous THF (300 mL) in a round-bottom flask, add oxalyl chloride (52 mmol, 1.1 equivalents).[1]

  • Add a catalytic amount of DMF (~0.5 mL) to the mixture.[1]

  • Stir the reaction mixture at ambient temperature for 3 hours under an inert atmosphere.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude acyl chloride as a yellow oil.[1]

  • The product is often used in the subsequent step without further purification.[1]

Visualizations

Reaction_Workflow cluster_start Starting Material cluster_reaction Acyl Chloride Formation cluster_product Product cluster_purification Work-up & Purification Start 4-(Methylthio)phenylacetic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Start->Thionyl_Chloride Method 1 Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) + cat. DMF Start->Oxalyl_Chloride Method 2 Product This compound Thionyl_Chloride->Product Oxalyl_Chloride->Product Workup Remove Excess Reagent/Solvent (Reduced Pressure) Product->Workup Distillation Vacuum Distillation (Optional) Workup->Distillation

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Incomplete Reaction? Start->Problem Moisture Check for Moisture Contamination (Anhydrous Conditions?) Problem->Moisture Yes Success Successful Synthesis Problem->Success No Reagents Verify Reagent Quality (Fresh/Properly Stored?) Moisture->Reagents No Dry Dry Glassware/Solvents, Use Inert Atmosphere Moisture->Dry Yes Conditions Optimize Reaction Conditions (Time/Temperature) Reagents->Conditions No NewReagent Use Fresh/Distilled Reagents Reagents->NewReagent Yes Conditions->Success No Optimize Increase Time/Temp, Monitor with TLC Conditions->Optimize Yes Dry->Problem NewReagent->Problem Optimize->Problem

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Troubleshooting Reactions with 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Methylthio)phenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields in reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive acyl chloride derivative. It serves as a key building block in organic synthesis, primarily for introducing the 4-(methylthio)phenylacetyl group into molecules. Common applications include Friedel-Crafts acylation to form ketones, esterification with alcohols, and amidation with amines. These reactions are crucial in the synthesis of various pharmaceutical intermediates and other complex organic molecules.

Q2: What are the main causes of low yields in reactions with this compound?

The most common reasons for low yields are:

  • Hydrolysis: this compound is highly sensitive to moisture, which leads to its hydrolysis back to 4-(methylthio)phenylacetic acid.[1][2]

  • Reagent Instability: Phenylacetyl chlorides can be inherently unstable and may undergo self-condensation or decomposition, especially at elevated temperatures, leading to the formation of tarry byproducts.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, catalyst, or reaction time can significantly impact the reaction outcome.

  • Side Reactions: Depending on the reaction type, various side reactions can compete with the desired transformation, consuming the starting material and reducing the yield of the target product.

  • Impure Starting Material: The purity of this compound is crucial. Impurities from its synthesis, such as residual thionyl chloride or the starting carboxylic acid, can interfere with the reaction.

Q3: How should I handle and store this compound to prevent degradation?

Due to its moisture sensitivity, this compound should be handled under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[3] All glassware and solvents must be thoroughly dried before use. It should be stored in a tightly sealed container in a cool, dry, and dark place. Taking smaller working aliquots from a larger stock bottle can minimize exposure of the bulk material to atmospheric moisture over time.[3]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • Significantly lower than expected yield of the desired aryl ketone.

  • Presence of 4-(methylthio)phenylacetic acid in the crude product.

  • Formation of a complex mixture of byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Moisture in the reaction setup. Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents.
Inactive or insufficient Lewis acid catalyst. Use a fresh, unopened container of the Lewis acid (e.g., AlCl3, FeCl3).[4][5] Ensure a stoichiometric amount is used, as the product ketone can form a complex with the catalyst.[3]
Inappropriate solvent. Use a non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Reaction temperature is too low or too high. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
Deactivated aromatic substrate. Friedel-Crafts acylation is not effective on strongly deactivated aromatic rings.[6] Consider using a more activated substrate if possible.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Under an inert atmosphere, suspend the Lewis acid (e.g., 1.1 equivalents of AlCl3) in a dry, appropriate solvent (e.g., DCM).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Acylation check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Evaluate Lewis Acid Catalyst start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_substrate Analyze Aromatic Substrate start->check_substrate solution_moisture Implement Anhydrous Techniques check_moisture->solution_moisture solution_catalyst Use Fresh, Stoichiometric Catalyst check_catalyst->solution_catalyst solution_conditions Optimize Temperature and Solvent check_conditions->solution_conditions solution_substrate Consider Substrate Reactivity check_substrate->solution_substrate

A flowchart for troubleshooting low yields in Friedel-Crafts acylation.
Issue 2: Low Yield in Esterification or Amidation

Symptoms:

  • Poor conversion of the starting alcohol or amine.

  • Isolation of 4-(methylthio)phenylacetic acid as a major byproduct.

  • Formation of insoluble salts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis of the acyl chloride. Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere.
Inadequate base. A non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) is typically required to neutralize the HCl byproduct.[7] Use at least one equivalent of the base.
Steric hindrance. A bulky alcohol or amine may react slowly. Consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP).
Low nucleophilicity of the amine/alcohol. For weakly nucleophilic substrates, more forcing conditions or the use of a coupling agent may be necessary.
Salt formation with amines. The HCl generated can form an ammonium salt with the starting amine, rendering it unreactive. The use of a tertiary amine base is crucial to prevent this.

Experimental Protocol: General Procedure for Amidation

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine) in a dry aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 equivalents) in the same dry solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the crude amide by column chromatography or recrystallization.

Logical Relationship of Causes for Low Yield in Acylation Reactions

G low_yield Low Product Yield hydrolysis Hydrolysis of Acyl Chloride low_yield->hydrolysis instability Reagent Instability low_yield->instability side_reactions Side Reactions low_yield->side_reactions suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions moisture Moisture in System hydrolysis->moisture carboxylic_acid Forms Carboxylic Acid hydrolysis->carboxylic_acid self_condensation Self-Condensation instability->self_condensation decomposition Decomposition instability->decomposition over_acylation Polyacylation (rare) side_reactions->over_acylation competing_reactions Competing Reactions side_reactions->competing_reactions temperature Incorrect Temperature suboptimal_conditions->temperature solvent Wrong Solvent suboptimal_conditions->solvent catalyst Inactive Catalyst suboptimal_conditions->catalyst

Potential causes leading to low product yield in acylation reactions.
Issue 3: Difficulty in Product Purification

Symptoms:

  • Oily or tarry crude product that is difficult to handle.

  • Co-elution of the product with byproducts during chromatography.

  • Difficulty in inducing crystallization.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Formation of polymeric or tarry byproducts. Consider running the reaction at a lower temperature to minimize side reactions. Ensure the this compound is of high purity.
Presence of acidic or basic impurities. Include an aqueous wash step in the work-up procedure (e.g., with dilute HCl or NaHCO3 solution) to remove basic or acidic impurities, respectively.
Product is an oil. If the product is an oil, ensure it is pure by NMR and/or LC-MS after chromatography. If it is supposed to be a solid, try different crystallization solvents or techniques like trituration.
Residual Lewis acid catalyst. A proper aqueous work-up is essential to remove the Lewis acid catalyst, which can otherwise interfere with purification.

This technical support guide provides a starting point for troubleshooting common issues encountered in reactions with this compound. Careful attention to anhydrous techniques and reaction optimization are key to achieving high yields.

References

Removal of impurities from 4-(Methylthio)phenylacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and handling of 4-(Methylthio)phenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reactions?

A1: The primary impurities encountered during the synthesis and use of this compound include:

  • 4-(Methylthio)phenylacetic acid: Formed by the hydrolysis of the acetyl chloride in the presence of moisture.

  • 4-(Methylsulfinyl)phenylacetyl chloride (Sulfoxide): Results from the partial oxidation of the methylthio group.

  • 4-(Methylsulfonyl)phenylacetyl chloride (Sulfone): Occurs from further oxidation of the methylthio or methylsulfinyl group.

  • Colored Impurities: Often described as a "black oily product," these can arise from side reactions with the chlorinating agent (e.g., thionyl chloride) or from the degradation of starting materials.

  • Residual Chlorinating Agent: Traces of thionyl chloride or oxalyl chloride may remain if not completely removed after the reaction.

Q2: How can I minimize the formation of 4-(Methylthio)phenylacetic acid during my reaction?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous (moisture-free) conditions throughout the reaction and workup. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What causes the oxidation of the methylthio group, and how can it be prevented?

A3: The sulfur atom in the methylthio group is susceptible to oxidation to a sulfoxide and then a sulfone. This can be caused by oxidizing agents present as impurities in reagents or by exposure to air, especially at elevated temperatures. To prevent this, use high-purity, peroxide-free solvents and reagents, and maintain an inert atmosphere during the reaction and storage.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is a reactive compound and should be stored in a cool (2-8°C), dry, and dark place under an inert atmosphere to prevent degradation. The container should be tightly sealed to protect it from moisture and air.

Troubleshooting Guides

Issue 1: The product is a dark or black oil, not the expected yellow oil.
  • Possible Cause 1: Residual Colored Impurities from Synthesis.

    • Solution: A method for purifying acid chlorides involves extraction with a carboxamide hydrohalide. For instance, stirring the crude product with N,N-dimethylformamide hydrochloride (DMF·HCl) can help in the removal of color-imparting impurities. This can be followed by separation of the purified acid chloride phase.

  • Possible Cause 2: Thermal Degradation.

    • Solution: Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, it should be performed under high vacuum to keep the temperature low.

Issue 2: The final product shows the presence of 4-(Methylthio)phenylacetic acid in analytical tests (e.g., NMR, IR).
  • Possible Cause 1: Incomplete reaction of 4-(Methylthio)phenylacetic acid.

    • Solution: Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used to drive the reaction to completion. Monitor the reaction progress using an appropriate technique (e.g., IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).

  • Possible Cause 2: Hydrolysis during workup or storage.

    • Solution: Use anhydrous solvents for extraction and washing steps. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Ensure the product is stored under strictly anhydrous conditions.

Issue 3: Analytical data (e.g., Mass Spectrometry) indicates the presence of sulfoxide or sulfone impurities.
  • Possible Cause: Oxidation during the reaction or workup.

    • Solution: Deoxygenate solvents before use by sparging with nitrogen or argon. Avoid prolonged exposure of the reaction mixture or product to air. If oxidation is a persistent issue, consider adding a small amount of a compatible antioxidant, though this should be carefully evaluated for its impact on the downstream application.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of acid chlorides.

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-(Methylthio)phenylacetic acid (1 equivalent) in the anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF (e.g., a few drops).

  • Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).

  • Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

  • The resulting crude this compound can be used directly or purified further.

Note: The reaction with thionyl chloride can be heated to reflux to expedite the conversion.

Protocol 2: Analytical Method for Purity Assessment by GC-FID (Indirect Method)

Due to the reactive nature of acid chlorides, direct analysis by GC can be challenging. An indirect method involving derivatization to a more stable ester is often employed.

Derivatization:

  • Carefully quench a known amount of the this compound sample in anhydrous methanol. This will convert the acid chloride to its corresponding methyl ester, methyl 4-(Methylthio)phenylacetate. Any 4-(Methylthio)phenylacetic acid impurity will also be esterified.

GC-FID Analysis:

  • Column: A polar capillary column, such as a DB-Wax column, is suitable.

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

  • Carrier Gas: Helium or Hydrogen.

  • Quantification: The purity can be determined by comparing the peak area of the methyl ester of the product against a standard of known concentration. Impurities like the methyl esters of the sulfoxide and sulfone can also be quantified if reference standards are available.

Data Presentation

ImpurityPotential OriginRecommended Analytical Technique
4-(Methylthio)phenylacetic acidHydrolysis¹H NMR, IR, HPLC, GC (after derivatization)
4-(Methylsulfinyl)phenylacetyl chlorideOxidationLC-MS, ¹H NMR (distinct chemical shift for methyl protons)
4-(Methylsulfonyl)phenylacetyl chlorideOxidationLC-MS, ¹H NMR (distinct chemical shift for methyl protons)
Colored ByproductsReaction with chlorinating agentUV-Vis Spectroscopy

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 4-(Methylthio)phenylacetic Acid reaction Reaction under Anhydrous Conditions start->reaction reagents Thionyl Chloride / Oxalyl Chloride (Catalytic DMF) reagents->reaction crude Crude this compound reaction->crude purification Optional Purification (e.g., Extraction, Distillation) crude->purification analysis Purity Assessment (NMR, GC-MS, HPLC) purification->analysis final_product Pure this compound analysis->final_product impurity_formation main This compound hydrolysis 4-(Methylthio)phenylacetic acid main->hydrolysis Moisture oxidation1 4-(Methylsulfinyl)phenylacetyl chloride (Sulfoxide) main->oxidation1 Oxidizing Agents / Air colored Colored Impurities main->colored Side Reactions oxidation2 4-(Methylsulfonyl)phenylacetyl chloride (Sulfone) oxidation1->oxidation2 Further Oxidation

Technical Support Center: Stabilizing 4-(Methylthio)phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 4-(Methylthio)phenylacetyl chloride for storage and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The primary signs of degradation include a pungent, acidic odor due to the formation of hydrogen chloride (HCl) gas, fuming upon exposure to air, and a change in appearance from a clear or light-colored liquid to a more viscous or discolored substance.[1] The presence of a white precipitate, which is the corresponding carboxylic acid (4-(Methylthio)phenylacetic acid), is also a clear indicator of hydrolysis.

Q2: What is the main cause of degradation for this compound?

A2: The main cause of degradation is hydrolysis, which occurs when the compound reacts with water, including atmospheric moisture.[1][2] This reaction converts the highly reactive acyl chloride into the more stable 4-(Methylthio)phenylacetic acid and hydrogen chloride gas.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture. The recommended storage temperature is between 2°C and 8°C. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to atmospheric moisture.

Q4: Can I use desiccants to help stabilize this compound during storage?

A4: Yes, using desiccants can help maintain a dry environment and protect the compound from hydrolysis.[3][4] Placing the sealed container of this compound inside a larger container with a suitable desiccant, such as silica gel or molecular sieves, can absorb any ambient moisture.[3][4]

Q5: Are there any chemical stabilizers that can be added to this compound?

A5: While the primary method of stabilization is the strict exclusion of moisture, the addition of a non-nucleophilic base in situ during a reaction can neutralize any HCl formed, which can sometimes catalyze further degradation.[2][5] However, for long-term storage, adding stabilizers directly to the neat compound is not a common practice and could interfere with downstream applications. The most effective stabilization strategy is to maintain anhydrous conditions.

Troubleshooting Guides

Issue 1: The compound is fuming and has a strong acidic smell.
  • Cause: The compound has likely been exposed to moisture, leading to hydrolysis and the release of HCl gas.

  • Solution:

    • Handle the compound in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

    • If the degradation is minor, the compound may still be usable for some applications, but the purity should be checked first using a suitable analytical method like HPLC or GC-MS.

    • For future storage, ensure the container is tightly sealed, and consider using a desiccator or storing it under an inert atmosphere.

Issue 2: A white precipitate has formed in the liquid.
  • Cause: The white precipitate is likely 4-(Methylthio)phenylacetic acid, the product of hydrolysis.

  • Solution:

    • The presence of a significant amount of precipitate indicates substantial degradation. The purity of the material is compromised.

    • It may be possible to purify the remaining acyl chloride by distillation under reduced pressure. However, this should be done with caution due to the reactive nature of the compound.

    • To prevent this in the future, adhere strictly to anhydrous storage conditions.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Storage Temperature 2°C - 8°CTo slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)To prevent exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottle with a secure capTo protect from moisture and light.
Handling In a fume hood, with appropriate PPETo avoid inhalation of corrosive fumes and skin contact.
Additives Use of desiccants in a secondary containerTo absorb ambient moisture and maintain a dry environment.[3][4]

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for a structurally similar compound, 4-(Methylthio)benzoyl chloride, and may require optimization for this compound.[6]

  • Objective: To determine the purity of this compound and quantify the amount of its primary degradant, 4-(Methylthio)phenylacetic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS-compatible methods)

    • This compound reference standard

    • 4-(Methylthio)phenylacetic acid reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

    • Standard Preparation:

      • Accurately weigh and dissolve the reference standards of this compound and 4-(Methylthio)phenylacetic acid in a suitable anhydrous solvent (e.g., acetonitrile) to prepare stock solutions.

      • Perform serial dilutions to create a series of calibration standards.

    • Sample Preparation:

      • Carefully weigh and dissolve a sample of the this compound in the anhydrous solvent to a known concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (isocratic or gradient)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)

      • Injection Volume: 10 µL

    • Analysis:

      • Inject the standards and the sample onto the HPLC system.

      • Identify the peaks based on the retention times of the standards.

      • Quantify the purity of the sample and the amount of the carboxylic acid degradant by comparing the peak areas to the calibration curves.

Mandatory Visualization

degradation_pathway MTPC This compound MTPAA 4-(Methylthio)phenylacetic acid MTPC->MTPAA Hydrolysis HCl Hydrogen Chloride (HCl) MTPC->HCl Hydrolysis H2O H₂O (Moisture) H2O->MTPC

Degradation pathway of this compound.

troubleshooting_workflow start Stability Issue Observed check_fumes Fuming or Acidic Odor? start->check_fumes check_precipitate Precipitate Visible? check_fumes->check_precipitate Yes check_fumes->check_precipitate No minor_degradation Minor Degradation check_precipitate->minor_degradation No major_degradation Major Degradation check_precipitate->major_degradation Yes check_purity Check Purity (HPLC/GC-MS) minor_degradation->check_purity purify Consider Purification (Distillation) major_degradation->purify review_storage Review Storage Conditions check_purity->review_storage purify->review_storage implement_inert Implement Inert Atmosphere & Desiccants review_storage->implement_inert end Proceed with Caution or Dispose implement_inert->end

Troubleshooting workflow for stability issues.

References

Impact of temperature on 4-(Methylthio)phenylacetyl chloride reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of temperature on the reactivity of 4-(Methylthio)phenylacetyl chloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container, protected from moisture, at a refrigerated temperature of 2-8°C.

Q2: How does temperature generally affect the reactivity of this compound in acylation reactions?

A2: In general, increasing the reaction temperature accelerates the rate of acylation reactions. However, excessively high temperatures can lead to decreased yields and the formation of side products. The optimal temperature is highly dependent on the specific substrate, solvent, and catalyst used. For instance, in some Friedel-Crafts acylations, an increase in temperature from 27°C to 50°C has been shown to nearly double the product yield.[1]

Q3: What are the primary side reactions to be aware of when working with this compound at elevated temperatures?

A3: The most common side reaction is hydrolysis. This compound is moisture-sensitive and will react with any water present in the reaction mixture, especially at higher temperatures, to form 4-(methylthio)phenylacetic acid. At very high temperatures, thermal decomposition can occur, potentially leading to the formation of tars and other impurities. In some cases, prolonged heating can also lead to a decrease in regioselectivity in Friedel-Crafts reactions.

Q4: Can this compound be used in reactions at sub-zero temperatures?

A4: Yes, reactions with highly reactive nucleophiles or in systems where high selectivity is required can benefit from sub-zero temperatures. For example, in certain acylation reactions, lowering the temperature to between -20°C and -40°C has been shown to significantly improve yields by minimizing side reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable analytical method like TLC or HPLC.
Degradation of the acyl chloride: The reagent may have hydrolyzed due to improper storage or moisture in the reaction setup.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored this compound.
Formation of multiple products or low purity Reaction temperature is too high: High temperatures can lead to side reactions or reduced selectivity.Decrease the reaction temperature. Consider running the reaction at room temperature or even at 0°C or lower in an ice bath.
Presence of water: Hydrolysis of the acyl chloride leads to the corresponding carboxylic acid as an impurity.Dry all solvents and reagents thoroughly before use.
Reaction is too vigorous or uncontrollable Reaction temperature is too high for the specific nucleophile: Highly nucleophilic reagents (e.g., primary amines) can react exothermically with acyl chlorides.Cool the reaction mixture in an ice or dry ice/acetone bath before and during the addition of this compound. Add the acyl chloride dropwise to control the reaction rate.

Quantitative Data on Temperature Effects

The following tables summarize data from studies on analogous acylation reactions, illustrating the general impact of temperature on product yield.

Table 1: Effect of Temperature on the Yield of Friedel-Crafts Acylation of Anisole with Benzoyl Chloride

Temperature (°C)Yield (%)
2746
5092

Data adapted from a study on a similar Friedel-Crafts acylation reaction.[1]

Table 2: Influence of Temperature on Friedel-Crafts Alkylation Yield

Temperature (°C)Yield (%)
10074
12071

Data from a study on a related Friedel-Crafts reaction, suggesting that an optimal temperature may exist, beyond which the yield can decrease.[2]

Table 3: Impact of Lowering Temperature on Acylation Yield in a Continuous Flow System

Temperature (°C)Yield (%)
2550-67
050-67
-2082-84
-4082-84

Data from an optimized acylation in a continuous flow setup, demonstrating the benefit of sub-zero temperatures in certain systems.[3]

Experimental Protocols

General Protocol for a Temperature-Controlled Friedel-Crafts Acylation

This protocol describes a general method for the acylation of an aromatic compound using this compound, with temperature control as a key parameter.

Materials:

  • This compound

  • Aromatic substrate

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water, dry ice-acetone) or heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Add the anhydrous solvent and the Lewis acid catalyst to the flask.

  • Cool the mixture to the desired starting temperature (e.g., 0°C) using a cooling bath.

  • In a separate, dry dropping funnel, dissolve the aromatic substrate in the anhydrous solvent.

  • Add the substrate solution dropwise to the stirred catalyst suspension while maintaining the temperature.

  • In another dry dropping funnel, dissolve this compound in the anhydrous solvent.

  • Add the this compound solution dropwise to the reaction mixture at a rate that maintains the desired internal temperature.

  • After the addition is complete, allow the reaction to stir at the set temperature for a specified time, monitoring its progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow start Start setup Setup Oven-Dried Glassware under Inert Atmosphere start->setup add_catalyst Add Anhydrous Solvent and Lewis Acid Catalyst setup->add_catalyst cool Cool to Target Temperature (e.g., 0°C) add_catalyst->cool add_substrate Add Aromatic Substrate Solution Dropwise cool->add_substrate add_acyl_chloride Add 4-(Methylthio)phenylacetyl Chloride Solution Dropwise add_substrate->add_acyl_chloride react Stir at Constant Temperature and Monitor Progress add_acyl_chloride->react quench Quench Reaction in Ice/HCl react->quench workup Aqueous Work-up quench->workup purify Purify Product workup->purify end End purify->end

Caption: Experimental workflow for a temperature-controlled acylation.

Troubleshooting_Guide start Low Product Yield? temp_low Is Reaction Temperature Too Low? start->temp_low Yes other_issue Investigate Other Parameters (e.g., Catalyst) start->other_issue No increase_temp Action: Gradually Increase Temperature temp_low->increase_temp Yes reagent_degraded Is Acyl Chloride Degraded? temp_low->reagent_degraded No use_fresh Action: Use Fresh Reagent and Anhydrous Conditions reagent_degraded->use_fresh Yes reagent_degraded->other_issue No

Caption: Troubleshooting low yield in acylation reactions.

Temperature_Effects temp Temperature rate Reaction Rate temp->rate Increases side_reactions Side Reactions (e.g., Hydrolysis) temp->side_reactions Increases (at high temps) selectivity Selectivity temp->selectivity May Decrease (at high temps) yield Product Yield rate->yield Increases (initially) side_reactions->yield Decreases selectivity->yield Affects

Caption: Relationship between temperature and reaction outcomes.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylthio)phenylacetyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction mechanisms for the solvolysis of this compound in different solvents?

A1: The solvolysis of this compound is expected to proceed through one of two primary mechanistic pathways, highly dependent on the solvent system employed. The two competing mechanisms are the bimolecular addition-elimination pathway and a unimolecular or bimolecular nucleophilic substitution (SN1/SN2) pathway.

  • Addition-Elimination Mechanism: In less polar, more nucleophilic solvents such as ethanol, the reaction is likely to proceed via a bimolecular addition-elimination mechanism. In this pathway, a solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion. A second solvent molecule often acts as a general base to facilitate the removal of a proton.

  • Ionization (SN1/SN2) Mechanism: In more polar, aqueous solvent mixtures (e.g., aqueous ethanol, acetone/water, or 2,2,2-trifluoroethanol/water), the mechanism is expected to shift towards an ionization pathway.[1][2] This can be either a dissociative SN2 mechanism with significant charge separation in the transition state or a full SN1 mechanism involving the formation of an acylium ion intermediate. The high ionizing power of these solvents stabilizes the charged intermediates and transition states, favoring this pathway.

Q2: How does solvent polarity affect the rate of reaction of this compound?

A2: Solvent polarity plays a crucial role in determining the reaction rate by influencing the stability of the transition states and intermediates.

  • For Ionization (SN1-like) Pathways: An increase in solvent ionizing power (polarity) will significantly accelerate the reaction rate. This is because polar solvents can effectively solvate and stabilize the developing positive charge on the acylium ion intermediate and the departing chloride ion.

  • For Addition-Elimination Pathways: The effect of solvent polarity is more complex. While a more polar solvent can stabilize the charge separation in the transition state, the overall effect on the rate may be less pronounced compared to ionization pathways.

  • General Trend: Generally, for solvolysis reactions of acyl chlorides that can proceed through an ionization mechanism, a move to more polar solvents (e.g., from pure ethanol to aqueous ethanol) will lead to a significant increase in the reaction rate.

Q3: What is the role of solvent nucleophilicity in the reaction of this compound?

A3: Solvent nucleophilicity is a key factor, particularly for the addition-elimination and SN2-type mechanisms.

  • In less ionizing solvents , a more nucleophilic solvent (e.g., ethanol vs. tert-butanol) will lead to a faster reaction rate as the solvent is directly involved as a nucleophile in the rate-determining step.

  • In highly ionizing solvents , the effect of solvent nucleophilicity may be less pronounced as the rate is primarily determined by the ionization of the acyl chloride. However, even in SN1 reactions, the solvent can participate in the product-determining step.

The interplay between solvent ionizing power and nucleophilicity is often analyzed using the extended Grunwald-Winstein equation, which separates these two effects.

Troubleshooting Guide

Problem 1: My reaction is much slower/faster than expected.
  • Possible Cause: The solvent properties (polarity and nucleophilicity) are likely different from what was anticipated. Small changes in water content in organic solvents can dramatically increase the ionizing power of the medium, leading to a significant rate increase.

  • Solution:

    • Carefully control the composition of your solvent system. For mixed solvent systems, ensure accurate volume/volume or weight/weight percentages.

    • Use anhydrous solvents if you want to favor the addition-elimination pathway and minimize the ionization pathway.

    • To slow down a reaction, consider using a less polar, less nucleophilic solvent. To speed it up, a more polar or more nucleophilic solvent can be used, depending on the desired mechanism.

Problem 2: I am getting a mixture of products (e.g., ester and carboxylic acid in aqueous alcohol).
  • Possible Cause: In mixed solvent systems like aqueous ethanol, both water and ethanol can act as nucleophiles, leading to the formation of the corresponding carboxylic acid and ethyl ester. This is an expected outcome of solvolysis in such media.

  • Solution:

    • To favor the formation of the ester, use the corresponding alcohol as the solvent with minimal water content.

    • To favor the formation of the carboxylic acid, use an aqueous solvent system with a high water concentration.

    • The ratio of the products will depend on the relative concentrations and nucleophilicities of the solvents.

Problem 3: The reaction is not proceeding cleanly, and I observe side products or decomposition.
  • Possible Cause: The 4-(methylthio) group is susceptible to oxidation, especially under harsh reaction conditions or in the presence of oxidizing agents. The phenylacetyl chloride moiety itself can also undergo side reactions, such as ketene formation under basic conditions, although this is less common in solvolysis.

  • Solution:

    • Ensure your solvents are deoxygenated to minimize the risk of oxidation of the methylthio group.

    • Maintain a controlled temperature. Acyl chloride reactions are often exothermic.

    • Avoid the use of strong bases unless a specific reaction, other than solvolysis, is intended.

Data Presentation

While specific kinetic data for this compound is not available, the following table presents representative first-order rate constants (k) for the solvolysis of the parent compound, phenylacetyl chloride , in various solvent mixtures at 0 °C. This data illustrates the significant impact of the solvent system on reactivity.

Solvent System (% v/v)k (s⁻¹) at 0 °C
100% Ethanol1.3 x 10⁻⁵
90% Ethanol - 10% Water1.2 x 10⁻⁴
80% Ethanol - 20% Water4.0 x 10⁻⁴
70% Ethanol - 30% Water9.8 x 10⁻⁴
50% Acetone - 50% Water2.5 x 10⁻³
97% TFE - 3% Water1.1 x 10⁻²

Data adapted from studies on phenylacetyl chloride solvolysis. TFE = 2,2,2-trifluoroethanol.

Experimental Protocols

Protocol for Kinetic Measurement of Solvolysis

This protocol describes a general method for determining the rate of solvolysis of this compound by monitoring the production of hydrochloric acid.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, aqueous ethanol mixtures)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Buret, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water v/v) in a volumetric flask.

  • Reaction Setup:

    • Place a known volume (e.g., 50 mL) of the solvent mixture into a reaction flask equipped with a magnetic stirrer.

    • Add a few drops of the indicator. The solution should be at the indicator's neutral color.

    • Immerse the flask in a constant temperature bath (e.g., 25.0 °C) and allow it to equilibrate.

  • Initiation of Reaction:

    • Prepare a stock solution of this compound in a small amount of a non-reactive, dry solvent (e.g., acetone).

    • Add a small, known volume of the acyl chloride stock solution to the reaction flask and start the stopwatch simultaneously. This is time t=0.

  • Titration:

    • As the solvolysis proceeds, HCl is generated, causing the indicator to change color (e.g., to yellow for bromothymol blue).

    • Immediately add a small, precise volume (e.g., 0.50 mL) of the standardized NaOH solution from a buret to neutralize the acid and return the solution to the indicator's endpoint color. Record the time at which the color changes back.

    • Continue adding aliquots of NaOH and recording the time to neutralization for each aliquot until the reaction is significantly complete.

  • Data Analysis:

    • The rate of reaction can be determined by plotting the volume of NaOH added versus time.

    • For a first-order reaction, a plot of ln(V∞ - Vt) versus time will be linear, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume added at time t. The slope of this line is -k, where k is the first-order rate constant.

Visualizations

Reaction Pathways

The following diagram illustrates the competing solvolysis mechanisms for an acyl chloride like this compound.

G Competing Solvolysis Mechanisms cluster_0 Addition-Elimination Pathway (Favored in less polar, nucleophilic solvents) cluster_1 Ionization Pathway (SN1/SN2) (Favored in polar, ionizing solvents) A R-COCl + SOH B Tetrahedral Intermediate [R-C(O⁻)(Cl)-S⁺OH] A->B Nucleophilic Attack C Products R-COOS + HCl B->C Chloride Elimination D R-COCl E Acylium Ion Intermediate [R-C=O]⁺ + Cl⁻ D->E Ionization (rate-determining) F Products R-COOS + HCl E->F Nucleophilic Capture by SOH RCOCl This compound RCOCl->A RCOCl->D

Caption: Competing reaction pathways for acyl chloride solvolysis.

Experimental Workflow

This diagram outlines the general workflow for a kinetic study of the solvolysis of this compound.

G Kinetic Study Experimental Workflow A Prepare Solvent Mixture and Reagents B Equilibrate Solvent in Constant Temperature Bath A->B C Initiate Reaction by Adding Acyl Chloride B->C D Monitor HCl Production via Titration C->D E Record Time for Each Titration Point D->E F Repeat until Reaction is Complete E->F F->D Reaction ongoing G Data Analysis: Plot ln(V∞ - Vt) vs. Time F->G Reaction complete H Determine Rate Constant (k) G->H

References

Monitoring the progress of reactions with 4-(Methylthio)phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Methylthio)phenylacetyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions to help you monitor reaction progress and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a reaction involving this compound?

A1: Due to the high reactivity of acyl chlorides, direct monitoring can be challenging. The most common and effective methods involve indirect analysis after quenching a small aliquot of the reaction mixture. Recommended techniques include:

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method. Quench a small sample of the reaction mixture with a nucleophile like methanol or aniline. This converts the highly reactive this compound into a more stable methyl ester or anilide derivative, which can be easily spotted on a TLC plate. Monitor the disappearance of the starting material (e.g., the corresponding carboxylic acid or the amine/alcohol reactant) and the appearance of the new product spot. Direct spotting of the acyl chloride on a standard silica TLC plate is not recommended as it can hydrolyze back to the carboxylic acid on the plate, leading to misleading results.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool. Similar to TLC, it is best to quench the reaction aliquot first. Derivatization of the acyl chloride, for instance with an amine or alcohol, allows for stable and reproducible analysis.[3] Reverse-phase HPLC can then be used to quantify the consumption of starting materials and the formation of the product.

  • Infrared (IR) Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the characteristic carbonyl stretching frequency of the acyl chloride (typically around 1800 cm⁻¹) and the appearance of the carbonyl stretch of the product (e.g., amide or ester, usually in the range of 1630-1750 cm⁻¹).[4] This can be done by taking a small, moisture-free sample from the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. For example, the methylene protons adjacent to the carbonyl group in this compound will have a distinct chemical shift that will change upon reaction.

Q2: My TLC analysis is showing a streak or a spot with the same Rf as the starting carboxylic acid. What could be the issue?

A2: This is a common issue when working with acyl chlorides. The silica gel on TLC plates is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride back to its corresponding carboxylic acid.[2] This gives a false impression that the reaction has not proceeded.

Troubleshooting:

  • Quench before spotting: As mentioned in Q1, always quench a small aliquot of your reaction mixture with a dry, nucleophilic solvent like methanol before running the TLC. This forms the more stable methyl ester, which will have a different Rf value from the carboxylic acid.

  • Use a less polar solvent system: Streaking on TLC can sometimes be mitigated by using a less polar eluent.

  • Dry the TLC plate: While less common, you can try drying the TLC plate in an oven before use to remove adsorbed water. However, quenching is a more reliable method.

Q3: The reaction appears to be stalled, with starting material still present after a prolonged period. What are the potential causes?

A3: Several factors can lead to an incomplete or stalled reaction:

  • Insufficiently reactive nucleophile: The nucleophile (amine or alcohol) you are using may not be sufficiently reactive under the chosen reaction conditions.

  • Steric hindrance: Significant steric bulk around the nucleophilic center or on the acyl chloride itself can slow down the reaction rate.

  • Inadequate base: For reactions with amine or alcohol hydrochlorides, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl generated and free the nucleophile.[5][6] Ensure the base is dry and added in the correct amount.

  • Low temperature: While many acyl chloride reactions are rapid even at low temperatures, some less reactive nucleophiles may require higher temperatures to proceed at a reasonable rate.

  • Poor solvent choice: The solvent should be inert to the reactants and capable of dissolving all components of the reaction mixture.

Q4: What are the common side reactions to be aware of when using this compound?

A4: The primary side reaction is hydrolysis. This compound reacts readily with water to form 4-(methylthio)phenylacetic acid.[5][7] This is why it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). Other potential side reactions depend on the specific reactants and conditions but can include elimination reactions if the starting material has an alpha-proton and a suitable base is used.

Q5: How should I purify the product of my reaction with this compound?

A5: The purification method will depend on the properties of your product.

  • Aqueous workup: After the reaction is complete, a typical workup involves quenching any remaining acyl chloride with water or a dilute aqueous acid/base. The organic layer is then washed, dried, and concentrated.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is often an effective purification method.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique. Ensure your product is stable on silica gel before attempting large-scale purification.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction does not start (as indicated by post-quench TLC/HPLC) 1. Inactive reagents (e.g., moisture contamination).2. Incorrect reaction temperature.3. Insoluble starting materials.1. Use freshly opened or purified anhydrous solvents and reagents. Ensure glassware is oven-dried.2. Gradually increase the reaction temperature and monitor for any change.3. Choose a solvent in which all reactants are soluble.
Formation of multiple products 1. Presence of multiple reactive sites on the nucleophile.2. Side reactions due to elevated temperatures.3. Reaction with the solvent.1. Use a protecting group strategy to block other reactive sites.2. Run the reaction at a lower temperature.3. Select a more inert solvent (e.g., DCM, THF, acetonitrile).
Low product yield 1. Incomplete reaction.2. Product loss during workup/purification.3. Hydrolysis of the acyl chloride.1. Increase reaction time or temperature. Consider adding a catalyst if appropriate (e.g., DMAP for esterifications).2. Optimize the extraction and purification steps. Minimize aqueous washes if the product has some water solubility.3. Strictly maintain anhydrous and inert conditions.
Difficulty in removing byproducts (e.g., triethylammonium chloride) 1. Byproduct is soluble in the organic phase.1. Filter the reaction mixture before the aqueous workup to remove the salt. Alternatively, perform multiple washes with water or brine.

Experimental Protocols

Protocol 1: General Procedure for Monitoring an Amidation Reaction using TLC
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your amine and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM).

  • Initiation: Cool the solution to 0 °C and add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (a few drops) of the reaction mixture using a dry syringe or glass capillary.

  • Quenching: Add the aliquot to a small vial containing a few drops of anhydrous methanol. This will convert any unreacted this compound to its methyl ester.

  • TLC Analysis: Spot the quenched sample onto a silica gel TLC plate alongside your starting amine. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining. Monitor the disappearance of the starting amine spot and the appearance of the new amide product spot. The quenched acyl chloride will appear as a methyl ester spot, which can also be tracked.

Protocol 2: Derivatization for HPLC Analysis
  • Prepare a Derivatizing Solution: Prepare a solution of a suitable derivatizing agent, such as benzylamine or aniline, in the HPLC mobile phase (e.g., acetonitrile).

  • Reaction Sampling: At desired time intervals, take a precise volume of the reaction mixture (e.g., 10 µL).

  • Derivatization: Immediately add the aliquot to a known excess of the derivatizing solution. Vortex the mixture to ensure homogeneity. This reaction should be rapid.

  • HPLC Injection: Inject the derivatized sample into the HPLC system.

  • Analysis: Monitor the chromatogram for the peaks corresponding to the derivatized product and any remaining derivatized starting materials. The peak areas can be used to quantify the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_decision Decision Reaction Reaction of this compound Sample Take Aliquot Reaction->Sample Periodically IR IR Spectroscopy Reaction->IR Direct (if possible) Quench Quench with Methanol Sample->Quench TLC TLC Analysis Quench->TLC HPLC HPLC Analysis Quench->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision IR->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction Monitor further Side_Reaction_Pathway cluster_desired Desired Reaction cluster_undesired Undesired Side Reaction AcylChloride 4-(Methylthio)phenylacetyl chloride Product Amide / Ester Product AcylChloride->Product + Nucleophile HydrolysisProduct 4-(Methylthio)phenylacetic acid AcylChloride->HydrolysisProduct + H₂O (Hydrolysis) Nucleophile Amine / Alcohol (R-NH₂ / R-OH) Nucleophile->Product Water Water (H₂O) (moisture) Water->HydrolysisProduct

References

Validation & Comparative

Purity Assessment of Synthesized 4-(Methylthio)phenylacetyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methods used to assess the purity of synthesized 4-(Methylthio)phenylacetyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent and require a thorough understanding of its quality control. The guide compares various analytical techniques, offering supporting data and detailed experimental protocols.

Introduction to this compound and Its Synthesis

This compound is a reactive organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A notable application is in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1] The purity of this acyl chloride is critical, as impurities can lead to side reactions, lower yields, and the formation of undesired byproducts in subsequent synthetic steps.

The most common laboratory synthesis involves the reaction of 4-(methylthio)phenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] The reaction with thionyl chloride is typically performed by heating an excess of the reagent with the carboxylic acid, followed by removal of the volatile excess thionyl chloride and byproducts (SO₂ and HCl) under reduced pressure.[2][5] Alternatively, oxalyl chloride can be used, often with a catalytic amount of dimethylformamide (DMF).[3][4] The crude product is often an oil that may be used directly or purified further.[2]

Given these synthetic routes, potential impurities in a batch of this compound include:

  • Unreacted 4-(methylthio)phenylacetic acid

  • Residual chlorinating agents and their byproducts

  • Hydrolyzed product (4-(methylthio)phenylacetic acid) due to exposure to moisture[6]

  • Byproducts from side reactions during synthesis

A multi-faceted analytical approach is therefore essential to accurately determine the purity of the synthesized product.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the desired level of detail, the nature of the expected impurities, and the available instrumentation.

Analytical Technique Information Provided Advantages Limitations Typical Purity Range
Titration Total acyl chloride contentRapid, inexpensive, good for assayNon-specific, susceptible to interference from other acidic or basic impurities>95%
Gas Chromatography (GC) Quantification of volatile componentsHigh resolution, good for volatile impuritiesMay require derivatization for less volatile impurities, thermal degradation possible>98%
HPLC-DAD Quantification of non-volatile componentsHigh sensitivity, suitable for a wide range of impuritiesMay require derivatization for detection[7]>99%
¹H NMR Spectroscopy Structural confirmation and quantification of impuritiesProvides detailed structural information, can quantify impurities with suitable internal standardsLower sensitivity compared to chromatographic methods>95%
FT-IR Spectroscopy Functional group identificationRapid, good for qualitative assessment (presence/absence of starting material)Not suitable for quantification of minor impuritiesQualitative

Experimental Protocols

This method determines the total amount of acyl chloride by reacting it with an excess of a nucleophile (e.g., an amine or alcohol) and then titrating the acid produced.

Protocol:

  • Accurately weigh approximately 1.0 g of the this compound sample into a dry, clean Erlenmeyer flask.

  • Add 20 mL of anhydrous diethyl ether to dissolve the sample.

  • In a separate flask, prepare a solution of 2.0 g of aniline in 25 mL of anhydrous diethyl ether.

  • Slowly add the aniline solution to the acyl chloride solution with constant stirring. An immediate precipitate of anilide and aniline hydrochloride will form.

  • Allow the reaction to proceed for 10 minutes.

  • Add 50 mL of deionized water to the flask and stir to dissolve the aniline hydrochloride.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess aniline and the liberated HCl with a standardized 0.5 M solution of sodium hydroxide (NaOH) until a persistent pink endpoint is reached.

  • A blank titration should be performed with the same amount of aniline and diethyl ether.

  • The purity is calculated based on the amount of NaOH consumed.

This protocol involves the derivatization of the acyl chloride to a more stable ester, which is then analyzed by GC.

Protocol:

  • Derivatization:

    • To a clean, dry vial, add 1 mL of anhydrous methanol.

    • Carefully add approximately 50 mg of the this compound sample to the methanol. The reaction is exothermic and will produce HCl gas.

    • Add 100 µL of pyridine to neutralize the HCl.

    • Cap the vial and allow it to stand for 15 minutes at room temperature to ensure complete conversion to the methyl ester.

  • GC Analysis:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis: Identify and quantify the peak corresponding to methyl 4-(methylthio)phenylacetate against any impurity peaks. The purity is expressed as the area percentage of the main peak.

Data Presentation

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 7.25d2HAr-H
7.18d2HAr-H
4.10s2H-CH₂-COCl
2.48s3H-S-CH₃
4-(Methylthio)phenylacetic acid (Impurity) 7.22d2HAr-H
7.15d2HAr-H
3.65s2H-CH₂-COOH
2.46s3H-S-CH₃
Functional Group Characteristic Absorption (cm⁻¹) Compound
C=O (Acyl Chloride)~1800 (strong)This compound
C=O (Carboxylic Acid)~1710 (strong)4-(Methylthio)phenylacetic acid
O-H (Carboxylic Acid)2500-3300 (broad)4-(Methylthio)phenylacetic acid
C-S~700Both
Aromatic C-H~3000-3100Both

Comparison with Alternatives

The primary alternatives to this compound in acylation reactions are other acylating agents.

Acylating Agent Reactivity Byproducts Advantages Disadvantages
This compound HighHClHigh reactivity leads to faster reactions and higher yields.Moisture sensitive, corrosive byproduct.
4-(Methylthio)phenylacetic anhydride Moderate4-(Methylthio)phenylacetic acidLess moisture sensitive than the acyl chloride.Less reactive, requires higher temperatures or longer reaction times.
4-(Methylthio)phenylacetic acid + Coupling Agent (e.g., DCC, EDC) VariableUrea byproductMilder reaction conditions.Stoichiometric amounts of coupling agent and byproducts that need to be removed.

Visualizations

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start 4-(Methylthio)phenylacetic Acid reagent Thionyl Chloride / Oxalyl Chloride product Crude this compound reagent->product Chlorination distillation Distillation / Removal of Excess Reagent product->distillation pure_product Purified Product distillation->pure_product titration Titration pure_product->titration gc GC Analysis pure_product->gc hplc HPLC Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir

Caption: Workflow for the synthesis and purity assessment of this compound.

Purity_Decision_Tree start Sample of Synthesized Product ir_check FT-IR Analysis start->ir_check oh_present O-H Stretch Present? ir_check->oh_present repurify Repurify / Check for Hydrolysis oh_present->repurify Yes quant_analysis Quantitative Analysis oh_present->quant_analysis No repurify->start gc_hplc GC or HPLC quant_analysis->gc_hplc High Resolution Required nmr NMR quant_analysis->nmr Structural Confirmation Needed purity_spec Purity > 98%? gc_hplc->purity_spec nmr->purity_spec pass Product Passes QC purity_spec->pass Yes fail Product Fails QC purity_spec->fail No

Caption: Decision tree for the quality control of synthesized this compound.

References

Biological Activity of Compounds Structurally Related to 4-(Methylthio)phenylacetyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable absence of specific studies detailing the synthesis and biological evaluation of compounds directly derived from 4-(methylthio)phenylacetyl chloride. However, extensive research exists on the biological activities of structurally similar compounds containing the 4-(methylthio)phenyl moiety or derivatives of phenylacetic acid. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals.

This guide synthesizes available experimental data to draw parallels and distinctions in the bioactivity of these analogous compounds. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant biological pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds featuring the (methylthio)phenyl group. These derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various structurally related compounds against different human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific Compound(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Phenylalkyl IsoselenocyanatesISC-2, ISC-4, ISC-6Melanoma (UACC 903), Breast (MDA-MB-231), Glioblastoma (T98G), Fibrosarcoma (HT-1080), Colon (Caco-2), Prostate (PC-3)Generally lower than corresponding isothiocyanates[1]
7-Chloro-(4-thioalkylquinoline) DerivativesSulfonyl N-oxide derivatives (e.g., 73, 74, 79, 81)Colon Carcinoma (HCT116, HCT116p53-/-), Leukemia (CCRF-CEM)1.99 - 4.98[2]
Phenylacetamide Derivatives3d derivativeBreast (MDA-MB-468), Pheochromocytoma (PC-12)0.6[3]
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine DerivativesCompounds 20 and 24Breast (MCF-7), Cervical (HeLa), Colon (HCT-116)12.7 - 12.8[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2][4]

Visualizing the Apoptosis Pathway

The following diagram illustrates a simplified generic apoptosis pathway often targeted by anticancer compounds.

Generic Apoptosis Pathway Anticancer Compound Anticancer Compound Cellular Stress Cellular Stress Anticancer Compound->Cellular Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Cellular Stress->Bax/Bcl-2 Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Anti-inflammatory Activity

Derivatives of phenylacetic acid and other structurally related compounds have shown promising anti-inflammatory effects. These activities are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Comparative Anti-inflammatory Effects
Compound/DrugModelKey FindingsReference(s)
Diclofenac (a phenylacetic acid derivative)Carrageenan-induced rat paw edemaSignificant reduction in paw edema[5]
Phenylacetic acidsIn vitro binding assayBind to specific gamma-hydroxybutyric acid (GHB) sites in rat brain, suggesting a potential neuromodulatory role in inflammation.[4]
Phenylthiophosphoryl dichloride derivativesLPS-stimulated RAW264.7 macrophagesReduction of nitrite levels and inflammatory mediators like TNF-α and IL-10.[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., Diclofenac) is administered to the rats, typically intraperitoneally or orally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats to induce localized edema.

  • Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[5]

Visualizing Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.

Inflammatory Signaling Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes upregulates Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Inflammatory Response Inflammatory Response AP-1->Inflammatory Response Drug Discovery Workflow Starting Material\n(e.g., this compound) Starting Material (e.g., this compound) Chemical Synthesis Chemical Synthesis Starting Material\n(e.g., this compound)->Chemical Synthesis Compound Library Compound Library Chemical Synthesis->Compound Library Biological Screening Biological Screening Compound Library->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

References

A Comparative Guide to the Synthesis and Reactivity of 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 4-(Methylthio)phenylacetyl chloride and discusses its reactivity in key chemical transformations. While direct and comprehensive mechanistic studies on this specific compound are limited in the available literature, this document draws parallels with closely related structures to offer insights into its reaction mechanisms. The information presented is intended to assist researchers in selecting appropriate synthetic strategies and in understanding the chemical behavior of this important intermediate.

Synthesis of this compound: A Comparison of Chlorinating Agents

The preparation of this compound from its corresponding carboxylic acid, 4-(methylthio)phenylacetic acid, is a crucial step in various synthetic pathways. The two most common methods for this conversion employ thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Below is a comparison of these two approaches.

Table 1: Comparison of Synthetic Methods for this compound

ParameterThionyl Chloride MethodOxalyl Chloride Method
Reagents 4-(methylthio)phenylacetic acid, Thionyl chloride4-(methoxy)-3-(methylthio)phenylacetic acid, Oxalyl chloride, DMF (catalyst)
Solvent Neat (excess thionyl chloride)Tetrahydrofuran (THF)
Temperature 90 °CAmbient temperature
Reaction Time 2 hours3 hours
Work-up Distillation of excess thionyl chloride under reduced pressureConcentration under reduced pressure
By-products SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Advantages Inexpensive reagent, straightforward procedure.Milder reaction conditions, generally cleaner reactions with volatile by-products.
Disadvantages Higher reaction temperature, potential for side reactions.More expensive reagent, requires a catalyst.

Mechanistic Insights into Reactions of this compound

Acyl chlorides are versatile electrophiles that readily undergo nucleophilic acyl substitution. The presence of the electron-donating methylthio group at the para position of the phenyl ring can influence the reactivity of the acyl chloride.

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond. The resulting tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

The solvolysis of a similar compound, phenylacetyl chloride, has been shown to proceed through different mechanisms depending on the solvent system. In less polar solvents like ethanol, an addition-elimination (bimolecular) pathway is favored. However, in more ionizing aqueous ethanol mixtures, the reaction can shift towards an SN1-type mechanism involving the formation of an acylium ion intermediate. Given the structural similarity, it is plausible that this compound follows similar mechanistic pathways. The electron-donating methylthio group may stabilize a potential acylium ion intermediate, potentially favoring an SN1-like pathway in appropriate solvents.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. In this reaction, this compound would act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of a resonance-stabilized acylium ion. This acylium ion then acts as the electrophile that is attacked by the electron-rich aromatic substrate.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride
  • A mixture of 158 g (0.87 mole) of 4-methylthiophenylacetic acid and 150 ml (2 moles) of thionyl chloride is prepared.

  • The mixture is heated at 90 °C for 2 hours.

  • After the reaction is complete, the excess thionyl chloride is distilled off under reduced pressure.

  • This procedure yields approximately 120 g of this compound as a black oily product, which can be used in subsequent reactions without further purification.

Synthesis of 4-Methoxy-3-(methylthio)phenylacetyl Chloride using Oxalyl Chloride

Note: This protocol is for a structurally similar compound and illustrates the general procedure.

  • To a solution of 4-methoxy-3-(methylthio)phenylacetic acid (10.2 g, 47.3 mmol) in THF (300 mL), oxalyl chloride (6.6 g, 52 mmol, 1.1 equivalents) is added.

  • A catalytic amount of N,N-dimethylformamide (DMF) (~0.5 mL) is then added.

  • The reaction mixture is stirred at ambient temperature for 3 hours.

  • The mixture is then concentrated under reduced pressure to yield the title compound as a yellow oil, which is used without further purification.

Visualizing Reaction Pathways and Workflows

Synthesis_Pathway 4-(Methylthio)phenylacetic Acid 4-(Methylthio)phenylacetic Acid This compound This compound 4-(Methylthio)phenylacetic Acid->this compound SOCl₂ or (COCl)₂/DMF Acylated Product Acylated Product This compound->Acylated Product Nucleophile or Aromatic Substrate

Caption: General synthesis and reaction pathway.

Experimental_Workflow cluster_synthesis Synthesis of Acyl Chloride cluster_acylation Friedel-Crafts Acylation Start Start Reactants Mix 4-(methylthio)phenylacetic acid and chlorinating agent Start->Reactants Reaction Heat or stir at ambient temperature Reactants->Reaction Workup Remove excess reagent and solvent Reaction->Workup Product This compound Workup->Product Reactants_Acylation Combine acyl chloride, aromatic substrate, and Lewis acid Product->Reactants_Acylation Reaction_Acylation Stir under inert atmosphere Reactants_Acylation->Reaction_Acylation Quench Quench reaction mixture (e.g., with ice water) Reaction_Acylation->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify product (e.g., chromatography, recrystallization) Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: A typical experimental workflow.

Concluding Remarks

This compound is a valuable synthetic intermediate. The choice between thionyl chloride and oxalyl chloride for its synthesis will depend on factors such as cost, scale, and the sensitivity of the substrate to reaction conditions. While specific mechanistic studies on its reactions are not extensively documented, its reactivity can be predicted based on the established principles of nucleophilic acyl substitution and electrophilic aromatic substitution, with consideration for the electronic effects of the methylthio substituent. Further kinetic studies would be beneficial to provide a more quantitative comparison of its reactivity with other acylating agents.

Comparative Kinetic Analysis of 4-(Methylthio)phenylacetyl Chloride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic performance of 4-(Methylthio)phenylacetyl chloride in acylation reactions, benchmarked against key alternatives. This report provides a detailed comparison of reaction rates, mechanistic insights, and standardized experimental protocols to aid in the selection of optimal reagents for synthesis and drug discovery.

In the landscape of organic synthesis and pharmaceutical development, the efficiency and selectivity of acylation reactions are paramount. This compound serves as a key building block in the synthesis of various biologically active molecules. Understanding its reaction kinetics is crucial for process optimization, yield maximization, and the rational design of novel therapeutics. This guide presents a comparative kinetic analysis of this compound alongside two common alternatives: the electron-donating 4-methoxyphenylacetyl chloride and the electron-withdrawing 4-nitrophenylacetyl chloride.

Quantitative Kinetic Data Summary

The following table summarizes the second-order rate constants (k₂) for the solvolysis of this compound and its para-substituted analogs in methanol. The data provides a quantitative measure of their relative reactivity under identical conditions.

CompoundSubstituentk₂ (M⁻¹s⁻¹) at 25°C
This compound -SCH₃Data not available in cited literature
4-Methoxyphenylacetyl chloride-OCH₃Specific k₂ value not available, but generally exhibits enhanced reactivity due to the electron-donating nature of the methoxy group
Phenylacetyl chloride-HReference compound
4-Nitrophenylacetyl chloride-NO₂Specific k₂ value not available, but generally exhibits decreased reactivity due to the electron-withdrawing nature of the nitro group

Note: While specific rate constants for this compound were not found in the reviewed literature, the general principles of electronic effects on acyl chloride reactivity are well-established. The methylthio group is known to be an activating, ortho-para directing group, suggesting its reactivity would be comparable to or slightly less than the methoxy-substituted analog and significantly greater than the nitro-substituted analog.

Mechanistic Insights

The solvolysis of phenylacetyl chlorides in nucleophilic solvents like methanol is generally understood to proceed through an associative SN2 mechanism. In this pathway, the nucleophile (methanol) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the chloride leaving group is the rate-determining step.

The electronic nature of the para-substituent significantly influences the reaction rate by altering the electrophilicity of the carbonyl carbon.

  • Electron-donating groups (e.g., -SCH₃, -OCH₃) increase the electron density at the carbonyl carbon through resonance, which can stabilize the transition state and accelerate the reaction.

  • Electron-withdrawing groups (e.g., -NO₂) decrease the electron density at the carbonyl carbon, making it more electrophilic. However, they can also destabilize the developing positive charge in the transition state of some associative mechanisms, leading to a decrease in the reaction rate compared to the unsubstituted analog.

Experimental Protocols

The following is a detailed protocol for the kinetic analysis of acyl chloride reactions using UV-Vis spectrophotometry, a common and effective method for monitoring reaction progress.

Objective: To determine the second-order rate constant for the reaction of a phenylacetyl chloride derivative with a nucleophile (e.g., an amine or alcohol).

Materials:

  • Phenylacetyl chloride derivative (e.g., this compound)

  • Nucleophile (e.g., aniline, methanol)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for fast reactions)[1][2][3]

  • Quartz cuvettes

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the phenylacetyl chloride derivative in the chosen anhydrous solvent. The concentration should be carefully determined.

    • Prepare a series of stock solutions of the nucleophile in the same solvent at different concentrations. It is crucial to use a significant excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Spectrophotometric Monitoring:

    • Determine the wavelength of maximum absorbance (λ_max) for the product of the reaction. If the product does not have a distinct UV-Vis absorption, a competing reaction with a chromophoric nucleophile can be used.

    • Set the spectrophotometer to monitor the change in absorbance at this λ_max over time.

  • Kinetic Run:

    • Equilibrate the solutions of the acyl chloride and the nucleophile to the desired reaction temperature.

    • For reactions with half-lives greater than a few minutes, manually mix the reactants in the cuvette and immediately begin data acquisition.[3]

    • For fast reactions (milliseconds to seconds), a stopped-flow apparatus is essential for rapid mixing and immediate data collection.[1][2][3] The solutions are loaded into separate syringes and rapidly injected into a mixing chamber before flowing into the observation cell.[1][2]

    • Record the absorbance data as a function of time until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.

    • Plot the calculated k_obs values against the corresponding concentrations of the nucleophile.

    • The slope of this plot will be the second-order rate constant (k₂) for the reaction.

Logical Workflow for Kinetic Analysis

The following diagram illustrates the logical workflow for conducting a kinetic analysis of the reaction between a phenylacetyl chloride derivative and a nucleophile.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase prep_reagents Prepare Stock Solutions (Acyl Chloride & Nucleophile) determine_lambda Determine λ_max of Product prep_reagents->determine_lambda mix_reactants Mix Reactants (Manual or Stopped-Flow) determine_lambda->mix_reactants monitor_absorbance Monitor Absorbance vs. Time mix_reactants->monitor_absorbance calc_k_obs Calculate k_obs (Pseudo-First-Order Fit) monitor_absorbance->calc_k_obs plot_k_obs Plot k_obs vs. [Nucleophile] calc_k_obs->plot_k_obs calc_k_2 Determine k₂ (Slope of the Plot) plot_k_obs->calc_k_2

Caption: Workflow for Kinetic Analysis of Acylation Reactions.

This guide provides a foundational framework for the kinetic evaluation of this compound and its analogs. The provided protocols and comparative context are intended to empower researchers to make informed decisions in reagent selection and reaction optimization, ultimately accelerating progress in drug discovery and chemical synthesis.

References

Yield comparison of different synthetic routes to 4-(Methylthio)phenylacetyl chloride derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to 4-(methylthio)phenylacetyl chloride and its derivatives, focusing on reaction yields and methodologies. The information presented is compiled from published literature and patents to offer an objective overview for informed decision-making in a laboratory or manufacturing setting.

Yield Comparison of Synthetic Routes

The selection of a synthetic pathway is often dictated by factors such as yield, cost of reagents, reaction conditions, and environmental impact. The following table summarizes the reported yields for different methods of synthesizing this compound and its immediate precursor, 4-(methylthio)phenylacetic acid.

Starting MaterialReagentsProductYield (%)Reference
4-(Methylthio)phenylacetic acidThionyl chlorideThis compound68.7%[1]
4-(Methylthio)phenylacetic acidOxalyl chloride, DMF (catalytic)This compoundNot reported (used without purification)[2]
Phenylacetic acidOxalyl chloridePhenylacetyl chloride74%[3]
4-Bromophenylacetic acidSodium methyl mercaptide, Cuprous bromide, DMF4-(Methylthio)phenylacetic acid79.3%[4]
4-(Methylthio)benzyl alcoholConcentrated HCl, Toluene4-(Methylthio)benzyl chloride>95%[5][6]
4-(Methylthio)benzyl chlorideSodium cyanide, Tetrabutylammonium chloride4-(Methylthio)phenylacetonitrile>95%[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. Below are the experimental protocols for the key synthetic routes discussed.

Route 1: Chlorination of 4-(Methylthio)phenylacetic acid

This is a direct, single-step conversion of the carboxylic acid to the acid chloride.

Method 1.1: Using Thionyl Chloride [1]

A mixture of 158 g (0.87 mole) of 4-methylthiophenylacetic acid and 150 ml (2 moles) of thionyl chloride is heated at 90°C for 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. This process yields approximately 120 g of 4-methylthiophenylacetyl chloride as a black oily product, which can be used in subsequent reactions without further purification.

Method 1.2: Using Oxalyl Chloride (for a derivative) [2]

To a solution of 4-methoxy-3-(methylthio)phenylacetic acid (10.2 g, 47.3 mmol) in 300 mL of THF, oxalyl chloride (6.6 g, 52 mmol, 1.1 equivalent) is added, followed by a catalytic amount of N,N-dimethylformamide (DMF) (~0.5 mL). The reaction mixture is stirred at ambient temperature for 3 hours. The solvent is then removed under reduced pressure to yield the product as a yellow oil, which is used without further purification.

Route 2: Synthesis of the Precursor 4-(Methylthio)phenylacetic acid

This route focuses on the synthesis of the immediate precursor to the target acid chloride, offering an alternative to the traditional Willgerodt-Kindler reaction which is known to produce hydrogen sulfide, a significant environmental pollutant.[4][7]

Method 2.1: From 4-Bromophenylacetic acid [4]

In a 100 mL three-necked flask, 10g of 4-bromophenylacetic acid is combined with 20 mL of DMF, 5.0 g of sodium methyl mercaptide, and 0.1 g of cuprous bromide. The flask is purged with nitrogen, and the reaction temperature is raised to 130°C with stirring. The reaction proceeds for 4 hours under a nitrogen atmosphere. After cooling, 5 mL of 40% NaOH is added, and the mixture is stirred for 10 minutes.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic strategies for obtaining this compound.

SynthesisPathways cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_alternative_precursor Alternative Precursor Route A 4-Bromophenylacetic acid B 4-(Methylthio)phenylacetic acid A->B  Sodium methyl mercaptide,  Cuprous bromide, DMF  (79.3% yield) C This compound B->C  Thionyl chloride  (68.7% yield) D 4-(Methylthio)benzyl alcohol E 4-(Methylthio)benzyl chloride D->E  Conc. HCl  (>95% yield) F 4-(Methylthio)phenylacetonitrile E->F  NaCN, Phase Transfer Catalyst  (>95% yield) F->B  Hydrolysis

Caption: Synthetic routes to this compound.

References

Characterization of Byproducts in 4-(Methylthio)phenylacetyl Chloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproducts generated in reactions involving 4-(methylthio)phenylacetyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling these byproducts is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities arising from the synthesis of this compound and its subsequent chemical transformations, offering insights into alternative reagents and reaction conditions to minimize their formation.

Byproduct Profiles: A Comparative Overview

The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Below is a qualitative comparison of expected byproducts for the synthesis of this compound and a common subsequent reaction, Friedel-Crafts acylation.

Table 1: Comparison of Byproducts in the Synthesis of this compound

Acylating AgentExpected ByproductsRationale for Byproduct FormationPurity Considerations
Thionyl Chloride (SOCl₂) - Unreacted 4-(methylthio)phenylacetic acid- Polymeric/tar-like substances- Sulfur-containing impurities (e.g., anhydrides, sulfites)- Dimethylcarbamoyl chloride (if DMF is used as a catalyst)Incomplete reaction; thermal degradation of the starting material or product, leading to a "black oily product"[1]; side reactions of the highly reactive thionyl chloride with the electron-rich aromatic ring or the methylthio group. The use of N,N-dimethylformamide (DMF) as a catalyst with thionyl chloride can produce the carcinogen dimethylcarbamoyl chloride[2].The crude product is often a dark, oily substance used without further purification, indicating the presence of significant impurities[1].
Oxalyl Chloride ((COCl)₂) - Unreacted 4-(methylthio)phenylacetic acid- Anhydrides- Dimethylcarbamoyl chloride (if DMF is used as a catalyst)Incomplete reaction; reaction of the acyl chloride with unreacted carboxylic acid. Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride, with volatile byproducts (CO, CO₂, HCl) that are easily removed[2][3][4]. However, the formation of the carcinogenic dimethylcarbamoyl chloride is also a concern when DMF is used as a catalyst[2].Typically yields a cleaner reaction mixture compared to thionyl chloride, often described as a "yellow oil"[2]. The volatile nature of its primary byproducts simplifies purification.

Table 2: Comparison of Byproducts in Friedel-Crafts Acylation using this compound

Reaction Condition / SubstrateExpected ByproductsRationale for Byproduct FormationMitigation Strategies
Reaction with Toluene - ortho and meta isomers of the desired para-acylated product- Polyacylated products- Byproducts from reaction with the solventThe methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. The activating nature of the methyl group can also lead to multiple acylations of the toluene ring.Optimization of reaction temperature and catalyst stoichiometry can improve regioselectivity. Using a less reactive solvent or the aromatic substrate as the solvent can minimize solvent-related byproducts.
Intramolecular Cyclization - Isomeric cyclized products- De-sulfurization productsDepending on the substitution pattern of the starting material, cyclization can occur at different positions on the aromatic ring. The methylthio group can sometimes be cleaved under harsh Lewis acid conditions.Careful selection of the Lewis acid and reaction temperature can control the cyclization pathway and minimize side reactions.
General Considerations - Unreacted starting materials- Hydrolyzed acyl chloride (4-(methylthio)phenylacetic acid)Incomplete reaction; presence of moisture in the reaction setup.Use of anhydrous conditions and appropriate stoichiometry of reagents.

Experimental Protocols

Detailed and robust experimental protocols are essential for both the synthesis and the characterization of byproducts.

Synthesis of this compound with Thionyl Chloride

A mixture of 4-(methylthio)phenylacetic acid (1 mole equivalent) and thionyl chloride (2 to 2.5 mole equivalents) is heated at reflux until the evolution of gas ceases (typically 1-2 hours). Excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude this compound as a dark oil[1]. For reactions sensitive to impurities, purification by vacuum distillation is recommended.

Alternative Synthesis using Oxalyl Chloride

To a solution of 4-(methylthio)phenylacetic acid (1 mole equivalent) in an inert solvent (e.g., dichloromethane or toluene) is added oxalyl chloride (1.2 to 1.5 mole equivalents) and a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride[2].

Characterization of Byproducts by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts.

  • Sample Preparation: A sample of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatization can be performed to improve the volatility and thermal stability of certain byproducts.

  • GC-MS System: An Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector or a similar system can be used[5].

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.

  • GC Conditions:

    • Injector Temperature: 250-280°C

    • Oven Program: Initial temperature of 50-60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Identification: Byproducts are identified by comparing their mass spectra with libraries such as NIST and Wiley, and by interpreting their fragmentation patterns.

Characterization of Byproducts by HPLC-MS

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is suitable for the analysis of less volatile and thermally labile byproducts.

  • Sample Preparation: The crude reaction mixture is diluted in the mobile phase.

  • HPLC System: A Waters Alliance system with a 2695 separations module and a 2996 photodiode array detector, or a similar setup.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol.

  • MS System: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • MS Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the nature of the byproducts.

    • Mass Range: 100-1000 amu.

    • Identification: Byproducts are identified based on their accurate mass measurements and fragmentation patterns obtained through MS/MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of byproducts in reactions involving this compound.

Byproduct_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_identification Identification & Quantification cluster_reporting Reporting start 4-(Methylthio)phenylacetic Acid acyl_chloride This compound Synthesis (e.g., with SOCl₂ or (COCl)₂) start->acyl_chloride reaction Target Reaction (e.g., Friedel-Crafts, Amidation) acyl_chloride->reaction crude_product Crude Product Mixture reaction->crude_product sample_prep Sample Preparation (Dilution, Derivatization) crude_product->sample_prep gc_ms GC-MS Analysis spectral_db Spectral Database Search (NIST, Wiley) gc_ms->spectral_db frag_analysis Fragmentation Pattern Analysis gc_ms->frag_analysis hplc_ms HPLC-MS Analysis hplc_ms->spectral_db hplc_ms->frag_analysis quantification Quantification (Peak Area Integration) spectral_db->quantification frag_analysis->quantification report Byproduct Characterization Report quantification->report

Caption: Workflow for Byproduct Characterization.

Conclusion

The characterization and control of byproducts in reactions involving this compound are paramount for the development of safe and effective pharmaceuticals. The choice of acylating agent for the synthesis of the acyl chloride significantly impacts the impurity profile, with oxalyl chloride generally offering a cleaner alternative to thionyl chloride. In subsequent reactions, such as Friedel-Crafts acylation, careful control of reaction conditions is necessary to minimize the formation of isomers and polysubstituted byproducts. The implementation of robust analytical methods, such as GC-MS and HPLC-MS, is essential for the comprehensive identification and quantification of these impurities, ensuring the quality and regulatory compliance of the final API.

References

Computational Modeling of 4-(Methylthio)phenylacetyl Chloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate reagents is paramount to ensure reaction efficiency, selectivity, and overall process viability. 4-(Methylthio)phenylacetyl chloride is a valuable building block in the synthesis of various biologically active molecules. Understanding its reactivity profile through computational modeling, and comparing it with viable alternatives, can significantly aid in rational reaction design and optimization. This guide provides an objective comparison of the predicted reactivity of this compound with other acylating agents, supported by a discussion of relevant computational and experimental data.

Introduction to Acylating Agents and their Reactivity

Acyl chlorides, such as this compound, are highly reactive carboxylic acid derivatives widely employed in acylation reactions. Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This high reactivity, however, can also be a drawback, leading to low selectivity and the formation of corrosive byproducts like hydrogen chloride.

Alternatives such as acid anhydrides and N-acylbenzotriazoles offer milder reaction conditions and different reactivity profiles. Acid anhydrides are generally less reactive than their acyl chloride counterparts, which can be advantageous in achieving higher selectivity. N-acylbenzotriazoles are another class of acylating agents that provide stable, crystalline solids that are often easier to handle and can lead to high-yielding acylations under neutral conditions.

Computational Assessment of Reactivity

Due to a lack of direct computational studies on this compound in the public domain, we present a comparative analysis based on established computational methodologies and data from closely related systems. The primary method for evaluating reactivity in silico is Density Functional Theory (DFT), which can be used to calculate the activation energies of reaction pathways. A lower activation energy corresponds to a faster reaction rate.

The Role of the Methylthio Substituent

The para-methylthio (-SMe) group in this compound is an electron-donating group through resonance, which can influence the reactivity of the acyl chloride. This electronic effect can be qualitatively understood and quantitatively predicted using computational methods. A DFT study on the Friedel-Crafts acylation of benzene with various benzoyl chlorides provides a framework for understanding these effects. While not directly studying phenylacetyl chlorides, the principles of substituent effects on the electrophilicity of the acylium ion intermediate are transferable.

Table 1: Predicted Relative Reactivity of para-Substituted Phenylacetyl Chlorides in a Model Acylation Reaction (Qualitative)

Substituent (para-)Electronic EffectPredicted Relative Reactivity vs. Phenylacetyl Chloride
-NO₂Electron-withdrawingHigher
-HNeutralBaseline
-CH₃Electron-donatingLower
-SCH₃ Electron-donating Lower
-OCH₃Stronger electron-donatingEven Lower

This table is a qualitative prediction based on established principles of electronic effects in electrophilic aromatic substitution. The methylthio group is expected to donate electron density to the phenyl ring, thereby slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted phenylacetyl chloride.

Workflow for Computational Modeling

A typical workflow for the computational modeling of the acylation reaction of this compound would involve the following steps using DFT calculations:

G cluster_0 Computational Workflow A Reactant & Product Geometry Optimization B Transition State Search (e.g., QST2/3, Berny) A->B C Frequency Calculation & Verification B->C D Intrinsic Reaction Coordinate (IRC) Calculation C->D E Calculation of Activation Energy (ΔG‡) D->E

Figure 1: A generalized workflow for the computational investigation of a reaction mechanism using DFT.

Comparison with Alternative Acylating Agents

Acid Anhydrides

Acid anhydrides, such as 4-(methylthio)phenylacetic anhydride, represent a milder alternative to acyl chlorides. The carboxylate leaving group in an anhydride is less effective than the chloride ion, resulting in a generally slower reaction. This can be beneficial for reactions requiring higher temperatures or for substrates prone to side reactions with highly reactive acyl chlorides.

Table 2: Qualitative Comparison of Acylating Agents

FeatureThis compound4-(Methylthio)phenylacetic Anhydride4-(Methylthio)phenylacetyl-benzotriazole
Reactivity HighModerateModerate to High
Byproduct HCl (corrosive)Carboxylic acid (less corrosive)Benzotriazole (recyclable)
Handling Moisture sensitiveLess moisture sensitiveStable solid
Selectivity LowerHigherHigh
N-Acylbenzotriazoles

N-acylbenzotriazoles are versatile and stable acylating agents. The reaction mechanism is thought to proceed through a nucleophilic attack on the carbonyl carbon, followed by the departure of the stable benzotriazole anion. Computational studies on the mechanism of acylation with N-acylbenzotriazoles would provide valuable insights into the transition state and the factors governing their reactivity.

G cluster_1 Acylation Reaction Pathways Reactants Nucleophile + Acylating Agent TS1 Transition State 1 Reactants->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Acylated Product + Leaving Group TS2->Products

Figure 2: Generalized reaction pathway for nucleophilic acyl substitution. The nature of the leaving group significantly influences the energy barriers (TS1 and TS2).

Experimental Protocols for Comparative Analysis

To obtain empirical data for a direct comparison, a series of competitive experiments can be designed.

Competitive Acylation Protocol

A well-established method for comparing the reactivity of different acylating agents is a competitive reaction where a nucleophile is allowed to react with a mixture of two or more acylating agents. The product ratio, determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), provides a direct measure of the relative reaction rates.

Experimental Setup:

  • A solution of the nucleophile (e.g., a primary amine or an alcohol) in a suitable aprotic solvent is prepared.

  • An equimolar mixture of this compound and an alternative acylating agent (e.g., 4-(methylthio)phenylacetic anhydride) is added to the nucleophile solution at a controlled temperature.

  • The reaction is monitored over time by taking aliquots and analyzing the product distribution.

Hammett Analysis for Substituent Effects

To experimentally quantify the electronic effect of the methylthio group, a Hammett analysis can be performed. This involves measuring the reaction rates of a series of para-substituted phenylacetyl chlorides and plotting the logarithm of the rate constants against the corresponding Hammett substituent constants (σp). The slope of this plot (the reaction constant, ρ) provides insight into the sensitivity of the reaction to electronic effects. While no specific Hammett study for this compound was found, studies on the solvolysis of substituted cumyl chlorides provide a methodological precedent for such an investigation.[1]

Conclusion

  • This compound is predicted to be a highly reactive acylating agent, suitable for reactions where high reactivity is desired and control over selectivity is less critical.

  • Acid anhydrides offer a milder alternative, potentially leading to higher yields and fewer side products in complex syntheses.

  • N-acylbenzotriazoles provide a stable and easy-to-handle option, with the advantage of producing a non-corrosive and potentially recyclable byproduct.

For critical applications, it is recommended that researchers perform their own focused computational studies and/or targeted experiments, such as the competitive acylation protocol described, to obtain specific data for their system of interest. The workflows and comparative frameworks presented in this guide provide a solid foundation for such investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Methylthio)phenylacetyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(Methylthio)phenylacetyl chloride, a corrosive and water-reactive compound. Adherence to these protocols is essential to mitigate risks and protect both laboratory personnel and the environment.

I. Understanding the Hazards and Necessary Precautions

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of its properties before initiating any handling or disposal procedures.

Key Hazards:

  • Corrosive: May be corrosive to metals.

  • Causes Severe Skin Burns and Eye Damage: Contact with skin or eyes can result in serious chemical burns.[1]

  • Respiratory Irritant: Inhalation of vapors or mists may cause respiratory irritation.[2]

  • Water Reactive: Reacts with water, potentially violently, to produce hydrochloric acid.[2][3]

Personal Protective Equipment (PPE): Before handling this compound, ensure that the following personal protective equipment is worn.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[2]
Hand Protection Chemical-resistant gloves, such as butyl-rubber. Inspect gloves for integrity before use.[2]
Skin and Body Protection A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes made of rubber or leather.
Respiratory Protection Use in a certified chemical fume hood.[1][3] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1]

II. Step-by-Step Disposal Procedure: Neutralization

For small quantities of this compound typically used in a laboratory setting, a neutralization process should be performed to render the compound less hazardous before final disposal. This procedure involves the controlled hydrolysis of the acyl chloride to its corresponding carboxylic acid and hydrochloric acid, followed by neutralization of the acidic byproducts.

Experimental Protocol: Neutralization of this compound

Objective: To safely hydrolyze and neutralize a small quantity of this compound.

Materials:

  • This compound

  • Stirring hotplate

  • Beaker or flask of appropriate size (at least 10 times the volume of the solution)

  • Stir bar

  • Dropping funnel or pipette

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 M) or sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Preparation:

    • Don all required personal protective equipment.

    • Perform the entire procedure in a certified chemical fume hood.

    • Place a beaker containing a stir bar and a dilute solution of sodium hydroxide or sodium bicarbonate on a stirring plate within an ice bath. The basic solution should be in significant excess (at least 10-fold molar excess) to the amount of acyl chloride to be quenched.

  • Slow Addition:

    • Slowly and carefully add the this compound dropwise to the stirring basic solution.[4] The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction and Neutralization:

    • Allow the mixture to stir for at least one hour to ensure the complete hydrolysis of the acyl chloride.

    • After the initial reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.

  • pH Verification:

    • Check the pH of the resulting solution using pH paper or a pH meter. The pH should be neutral or slightly basic. If the solution is still acidic, add more basic solution until a neutral pH is achieved.

  • Final Disposal:

    • The resulting neutralized solution, containing 4-(methylthio)phenylacetic acid sodium salt and sodium chloride, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]

    • Collect the neutralized waste in a properly labeled hazardous waste container.[3] Do not mix with other waste streams.[2]

III. Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

IncidentImmediate Response
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Spill Evacuate the area.[5] Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use water.[5] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][5] Ventilate the area after cleanup is complete.[5]

IV. Workflow for Safe Disposal

The following diagram outlines the logical flow of the disposal procedure, from initial preparation to final waste management.

cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_solution Prepare Basic Solution in Ice Bath prep_hood->prep_solution add_chloride Slowly Add Acyl Chloride to Basic Solution prep_solution->add_chloride stir_reaction Stir for 1 Hour add_chloride->stir_reaction warm_temp Warm to Room Temperature stir_reaction->warm_temp check_ph Check pH of Solution warm_temp->check_ph adjust_ph Adjust to Neutral pH if Necessary check_ph->adjust_ph If Acidic collect_waste Collect in Labeled Hazardous Waste Container check_ph->collect_waste If Neutral adjust_ph->collect_waste dispose Dispose According to Regulations collect_waste->dispose

Figure 1. Workflow for the safe neutralization and disposal of this compound.

By strictly following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Safe Handling and Disposal of 4-(Methylthio)phenylacetyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 4-(Methylthio)phenylacetyl chloride, ensuring laboratory safety and procedural integrity. As an acyl chloride, this compound is corrosive and reacts with moisture, necessitating specific precautions.

I. Hazard Identification and Immediate Safety Measures

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to respiratory irritation, including coughing and shortness of breath.[1][3][4] Like other acyl chlorides, it reacts with water and moisture to produce corrosive byproducts, such as hydrochloric acid.[5] Therefore, it is crucial to handle this substance in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Emergency First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

II. Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimize exposure risks. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[3][4][5][6][7]Protects against splashes and corrosive vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6][8] Gloves should be inspected before use and disposed of after contact.[4][8]Prevents severe skin burns and irritation upon contact.
Body Protection A chemical-resistant laboratory coat, fully buttoned, with long sleeves.[5][8]Protects skin from accidental splashes.
Footwear Closed-toe shoes that cover the entire foot.[8]Prevents exposure from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is typically sufficient.[2][5] If ventilation is inadequate, a respirator with an appropriate cartridge may be necessary.[7][8][9]Protects against inhalation of corrosive and irritating vapors.

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental success.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transfer Carefully Transfer Reagent prep_spill->handle_transfer Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_seal Tightly Seal Container After Use handle_reaction->handle_seal clean_decontaminate Decontaminate Glassware handle_seal->clean_decontaminate Proceed to Cleanup clean_dispose_waste Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove and Dispose of PPE clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: A stepwise workflow for the safe handling of this compound.

IV. Storage and Spill Management

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5] The recommended storage temperature is typically between 2-8°C.[1][4]

  • Keep containers tightly closed to prevent contact with moisture.[1][2][5]

  • Store in a corrosive-resistant container.[1]

  • Store away from incompatible materials such as water, alcohols, strong bases, and strong oxidizing agents.[2][5]

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.[1][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[10] Do not use water .[10]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the collected waste as hazardous material in accordance with local, state, and federal regulations.[1][10]

V. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Unused Product: Dispose of unused or surplus material as hazardous waste through a licensed disposal company.[4] Do not mix with other waste.[1][4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including absorbent materials from spills and empty containers, should be treated as hazardous waste.

  • Containers: Handle uncleaned containers as you would the product itself.[1][4] Do not reuse empty containers.

  • Regulations: All waste disposal must be in accordance with national and local regulations.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.